Technical Guide: Rigid P-Heterocycles vs. Flexible Diphosphines in Catalysis
The following technical guide provides an in-depth comparative analysis of 1,3-diphosphacyclohexane (a rigid P-heterocycle) versus 1,3-bis(diphenylphosphino)propane (dppp, a flexible acyclic standard). Comparative Analys...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 1,3-diphosphacyclohexane (a rigid P-heterocycle) versus 1,3-bis(diphenylphosphino)propane (dppp, a flexible acyclic standard).
Comparative Analysis: 1,3-Diphosphacyclohexane vs. 1,3-Bis(diphenylphosphino)propane (dppp)
Executive Summary
In organometallic catalysis, the "bite angle" (
) and ligand backbone flexibility are critical determinants of catalytic activity and selectivity. This guide contrasts two distinct ligand architectures:
dppp (1,3-bis(diphenylphosphino)propane): The industry-standard, flexible acyclic ligand (
backbone).
1,3-diphosphacyclohexane: A conformationally rigid P-heterocycle where the phosphorus atoms are integral to the ring structure.
Core Thesis: While dppp offers a versatile, "induced-fit" coordination geometry suitable for a wide range of Pd- and Ni-catalyzed reactions (e.g., copolymerization), 1,3-diphosphacyclohexane derivatives represent a class of "pre-organized" ligands. The cyclic architecture minimizes the entropic penalty of binding (
) but imposes strict stereoelectronic constraints that can either dramatically enhance or completely inhibit chelation depending on the ring conformation (chair vs. boat).
Structural Dynamics & Stereoelectronics
2.1. 1,3-Bis(diphenylphosphino)propane (dppp)
Backbone: Acyclic trimethylene chain (
).
Flexibility: High. The backbone allows rotation around C-C bonds, enabling the ligand to adopt various bite angles to accommodate the metal center's electronic requirements.
Natural Bite Angle (
): Calculated at ~91° , but experimentally observed to flex between 85°–98° depending on the metal (e.g., Pd vs. Ni) and co-ligands [1].
Coordination Mode: Predominantly chelating (cis-coordination). The 6-membered metallacycle formed upon coordination is relatively stable but suffers from "puckering," which can reduce stereocontrol in asymmetric catalysis.
2.2. 1,3-Diphosphacyclohexane (The Heterocycle)
Backbone: Cyclic
skeleton. Phosphorus atoms are at positions 1 and 3 of the ring.
Flexibility: Low (Conformationally Rigid). The ring is locked primarily into a chair conformation .[1]
Stereoelectronic Trap:
Diequatorial P-Lone Pairs: In the stable chair conformation, if substituents are bulky, the P-lone pairs may adopt a 1,3-diequatorial orientation (divergent), making chelation geometrically impossible without ring flipping to a high-energy boat form.
Diaxial P-Lone Pairs: If the lone pairs are 1,3-diaxial, they are parallel. This is ideal for bridging two metal centers or forming specific "pincer-like" geometries, but often creates excessive steric clash if forced to chelate a single small metal ion (like Ni²⁺).
Entropic Advantage: Because the P-P distance is pre-defined by the ring, the entropic cost of binding to a metal is significantly lower than for dppp (Macrocyclic/Chelate Effect) [2].
2.3. Visualizing the Thermodynamic Landscape
The following diagram illustrates the entropic difference between the "Induced Fit" of dppp and the "Pre-organized" binding of the cyclic analog.
Caption: Comparative thermodynamic pathways showing the reduced entropic penalty for the pre-organized cyclic ligand versus the flexible dppp.
Synthesis & Scalability
The synthetic accessibility is the primary differentiator for industrial adoption.
Feature
dppp (Standard)
1,3-Diphosphacyclohexane (Specialized)
Precursors
1,3-dibromopropane +
Primary phosphines + Divinyl ketone (or similar Michael acceptors)
The construction of the heterocycle is more complex, often involving a Double Michael Addition :
Activation: A primary phosphine (
) or bis(primary phosphine) is treated with a base.
Cyclization: Reaction with a divinyl ketone or a 1,3-dihalide equivalent.
Reduction: If starting from oxides or unsaturated precursors, a silane reduction step is often required to liberate the active phosphine [3].
Catalytic Performance: The "Bite Angle" Effect
The choice between these ligands is often dictated by the desired reaction mechanism.
4.1. CO/Ethylene Copolymerization (Pd-Catalyzed)
dppp (Winner): This reaction requires a specific bite angle (~90°) to stabilize the square-planar Pd(II) species while allowing the migration of the alkyl chain to the coordinated CO. Dppp is the industrial benchmark here because its flexibility allows it to "breathe" during the migratory insertion step [4].
Cyclic Analog: A rigid 1,3-diphosphacyclohexane often fails here. If the bite angle is locked too wide or too narrow, the migratory insertion barrier increases, shutting down the catalytic cycle or favoring
-hydride elimination (chain termination).
4.2. Hydroformylation (Rh-Catalyzed)
dppp: Often leads to lower regioselectivity (linear:branched ratio) due to fluxional behavior.
Cyclic Analog: Rigid ligands (like molecularly engineered diphosphacyclohexanes or their backbone-analogs like trans-1,2-bis(diphenylphosphino)cyclobutane) can enforce specific geometries (e.g., equatorial-equatorial coordination in TBP geometry), significantly enhancing regioselectivity for linear aldehydes [5].
Experimental Protocol: Synthesis of [PdCl2(L)] Complex
This protocol serves as a self-validating test to compare ligand binding efficiency.
Objective: Synthesize and characterize the Palladium(II) dichloride complex of the target ligand.
Materials:
(Cyclooctadiene palladium dichloride) - 1.0 eq
Ligand (dppp OR 1,3-diphosphacyclohexane derivative) - 1.1 eq
Dichloromethane (DCM) - Anhydrous
Diethyl Ether - Precipitant
Methodology:
Dissolution: In a Schlenk flask under Argon, dissolve 100 mg of
in 5 mL of anhydrous DCM. The solution should be yellow/orange.
Ligand Addition: Add the diphosphine ligand (dissolved in 2 mL DCM) dropwise.
Observation (dppp): Rapid color change to pale yellow/white precipitate is common as the chelate forms and displaces COD.
Observation (Cyclic): Reaction may be slower due to steric bulk. If no color change occurs, the ligand may not be chelating (check for bridging species via NMR).
Precipitation: Stir for 1 hour. Add 15 mL of diethyl ether to force precipitation of the complex.
Filtration: Filter the solid under inert atmosphere. Wash with pentane.
Validation (³¹P NMR):
dppp: Look for a singlet shift (typically
10-20 ppm downfield from free ligand).
Cyclic: Look for a singlet (chelate) or two doublets (if symmetry is broken/bridging). A lack of coordination shift indicates steric failure.
References
BenchChem. (2025).[1] An In-depth Technical Guide on the Natural Bite Angle of the Dppp Ligand. Retrieved from
Doherty, S., Knight, J. G., et al. (2012). Synthesis of an electron-rich KITPHOS monophosphine.... Nature Protocols. Retrieved from
Scheer, M., et al. (2024).[2] Controlled aggregation of a 1,3-diphosphacyclobutadiene complex.... University of Regensburg.[2] Retrieved from
van Leeuwen, P. W. N. M., et al. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews. Retrieved from
Kamer, P. C. J., et al. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Polymerization. Journal of the American Chemical Society. Retrieved from
Conformational Analysis of 1,3-Diphosphinane Rings: A Structural & Synthetic Guide
Executive Summary The 1,3-diphosphinane ring system (a six-membered saturated heterocycle containing phosphorus at the 1 and 3 positions) represents a critical scaffold in organophosphorus chemistry, particularly in the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-diphosphinane ring system (a six-membered saturated heterocycle containing phosphorus at the 1 and 3 positions) represents a critical scaffold in organophosphorus chemistry, particularly in the design of bidentate ligands for homogeneous catalysis. Unlike their carbon (cyclohexane) or oxygen (1,3-dioxane) analogs, 1,3-diphosphinanes exhibit unique conformational behaviors driven by the long P–C bond lengths (~1.84 Å), the pyramidal geometry of trivalent phosphorus, and the high barrier to phosphorus inversion.
This guide provides a technical deep-dive into the structural dynamics, synthesis, and characterization of these rings. It is designed for researchers requiring precise control over ligand bite angles and stereoelectronic environments.
Part 1: Structural Fundamentals & Geometry
The "Flattened" Chair
While 1,3-diphosphinanes predominantly adopt a chair conformation analogous to cyclohexane, the ring geometry is significantly distorted due to the size of the phosphorus atom.
Bond Length Mismatch: The P–C bond (1.84 Å) is significantly longer than the C–C bond (1.54 Å). This elongation expands the ring, reducing 1,3-diaxial interactions compared to cyclohexane.
Ring Flattening: To accommodate the longer bonds and the naturally sharper C–P–C valency angle (~98-100° vs. 109.5° for C), the chair conformation is "flattened" at the phosphorus end. This flattening reduces the torsional strain (Pitzer strain) associated with eclipsing interactions.
Phosphorus Pyramidal Stability
Unlike nitrogen, which undergoes rapid pyramidal inversion at room temperature, trivalent phosphorus has a high inversion barrier (30–35 kcal/mol). Consequently, stereoisomers at phosphorus are configurationally stable at standard conditions. A 1,3-diphosphinane with substituents on both phosphorus atoms can exist as distinct, separable diastereomers (cis/trans), which do not interconvert without high thermal forcing or catalytic epimerization.
Part 2: Conformational Dynamics & Substituent Effects
Axial vs. Equatorial Preference
In 1,3-diphosphinanes, the orientation of the substituent on phosphorus (P-R) is governed by a competition between steric bulk and stereoelectronic effects.
Steric Dominance (Equatorial Preference): For most alkyl or aryl substituents (e.g., Ph, t-Bu, Me), the equatorial position is strongly favored to avoid 1,3-diaxial repulsion with the axial protons at C5. The "flattening" of the ring slightly mitigates this repulsion compared to cyclohexane, but the sheer size of P-substituents usually dictates an equatorial placement.
The Lone Pair Factor: The phosphorus lone pair effectively acts as a "small" substituent. In the absence of strong electronegative groups on the ring carbons, the lone pair preferentially occupies the axial position.
Generalized Anomeric Effect (GAE): Unlike 1,3,2-dioxaphosphorinanes (where P-O bonds exist), the 1,3-diphosphinane system (P-C bonds) lacks the strong
hyperconjugation that drives the classical anomeric effect. Therefore, conformational preferences are primarily steric-controlled .[4]
The Energy Landscape
The transition between conformers involves a high-energy pathway.[5] The twist-boat conformation is significantly higher in energy than the chair, serving mainly as a transient intermediate during high-temperature ring flipping.
Figure 1: Simplified potential energy surface for the conformational interconversion of the six-membered ring.
Part 3: Synthesis of 1,3-Diphosphinanes
The construction of the 1,3-diphosphinane ring requires forming two P–C bonds. The most robust method involves the double alkylation of a 1,3-diphosphinoalkane or a bis-phosphide.
Protocol: Double Alkylation via Bis-Phosphide
This method allows for the introduction of various substituents at the P-positions.
Reagents:
Precursor: 1,3-bis(phenylphosphino)propane
Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)
Lithiation: Dissolve 1,3-bis(phenylphosphino)propane in dry THF at -78°C. Add 2.2 equivalents of n-BuLi dropwise. The solution typically turns bright yellow/orange, indicating the formation of the bis-lithio species.
Cyclization: Add 1 equivalent of 1,3-dibromopropane (diluted in THF) slowly to the lithiated mixture. Crucial: High dilution conditions favor intramolecular cyclization over intermolecular polymerization.
Warming: Allow the mixture to warm to room temperature over 12 hours.
Quench & Workup: Quench with degassed water. Extract with diethyl ether under inert atmosphere (Argon/Nitrogen).
Purification: Recrystallization from hot ethanol or column chromatography (alumina, basic) under inert conditions.
Part 4: Analytical Characterization (NMR)
NMR spectroscopy is the primary tool for conformational analysis. The presence of
P (100% natural abundance, spin 1/2) makes this technique self-validating.
Key NMR Parameters
Parameter
Value Range
Structural Insight
P Chemical Shift ()
-20 to -60 ppm
Position depends on P-substituents.[6] Axial/Equatorial isomers often separated by 2-10 ppm.
30 - 70 Hz
Large magnitude confirms direct P-C connectivity.
10 - 30 Hz
Through-space coupling. Magnitude correlates with lone-pair alignment.
0 - 20 Hz
Karplus-like dependence. Axial P couples strongly to anti-periplanar protons.
The "Virtual Triplet" Phenomenon
In metal complexes of 1,3-diphosphinanes (where P binds to a metal), the two phosphorus atoms often become chemically equivalent but magnetically inequivalent. This leads to "virtual coupling" in the
C and H NMR spectra.
Observation: The signals for the bridgehead carbons (C2) or substituents often appear as virtual triplets rather than doublets of doublets.
Meaning: This confirms the formation of a rigid chelate ring with strong P–P communication through the metal center.
Logic Flow for Stereochemical Assignment
Figure 2: Decision tree for assigning stereochemistry using NMR data.
References
Crystal Structure & Geometry
Anderson, B. G., et al. "Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ2P,P′]platinum(II) dichloride chloroform pentasolvate."[7] Acta Crystallographica Section E, 2015.[7] Link
Insight: Provides specific bond angles and chair conformation evidence for 1,3-diphosphine chel
Synthesis of P-Heterocycles
Dodonov, A. A., et al. "Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene." Dalton Transactions, 2020. Link
Insight: Discusses P-C bond form
NMR Coupling Constants
Rodstein, I., et al. "31P NMR shifts and 2JPP coupling constants of phosphines." Chemistry - A European Journal, 2021. Link
Insight: Authoritative source for interpreting P-P coupling constants in phosphine ligands.
Conformational Analysis Principles
Kuznetsov, V. V.[2] "Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane." Russian Journal of Organic Chemistry, 2010.[2] Link
Insight: Establishes the baseline for heterocycle chair/twist-boat energetics which applies to the P-analogs.
Executive Summary The 1,3-diphosphinane (1,3-diphosphacyclohexane) ring system represents a specialized class of phosphorus heterocycles distinct from their widely used acyclic counterparts like 1,3-bis(diphenylphosphino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-diphosphinane (1,3-diphosphacyclohexane) ring system represents a specialized class of phosphorus heterocycles distinct from their widely used acyclic counterparts like 1,3-bis(diphenylphosphino)propane (dppp). Unlike acyclic ligands, the 1,3-diphosphinane core imposes rigid conformational constraints on the phosphorus lone pairs, creating unique steric and electronic environments for transition metal coordination. This guide synthesizes the structural dynamics, synthetic pathways, and catalytic potential of these heterocycles, providing a roadmap for their application in advanced ligand design.
Structural Fundamentals & Stereodynamics
The 1,3-diphosphinane ring exists primarily in a chair conformation, analogous to cyclohexane, but with significant deviations due to the longer C–P bonds (approx. 1.84 Å) compared to C–C bonds (1.54 Å) and the smaller C–P–C bond angles (approx. 100°).
Conformational Isomerism
Because the phosphorus atoms are trivalent and pyramidal, 1,3-diphosphinanes substituted at phosphorus (e.g., 1,3-diphenyl-1,3-diphosphinane) exhibit stereoisomerism based on the orientation of the P-substituents relative to the ring plane.[1]
Isomers:
Cis-Isomer: Both substituents are on the same side of the ring. In the chair form, this typically results in an axial/equatorial (ax/eq) arrangement to minimize 1,3-diaxial repulsion, though the "rabbit-ear effect" (lone pair repulsion) can influence this.
Trans-Isomer: Substituents are on opposite sides.[1] The diequatorial (eq/eq) conformer is generally thermodynamically favored, but the diaxial (ax/ax) form is accessible if bulky substituents at C2 force the P-substituents axial.
The Generalized Anomeric Effect (GAE)
Unlike 1,3-dioxanes, where the anomeric effect strongly favors axial electronegative substituents at C2, 1,3-diphosphinanes exhibit a much weaker or negligible anomeric effect.[1] Theoretical studies (NBO analysis) indicate that
hyperconjugation is less effective than in oxygen analogs due to the higher energy and more diffuse nature of the phosphorus lone pair [1].
| Inversion Barrier | Low | Medium | High (P-inversion ~30-35 kcal/mol) |
Synthetic Architectures
Synthesis of the 1,3-diphosphinane ring requires precise control to prevent polymer formation. Two primary strategies are employed: Cyclization of Methylenebis(phosphides) and Ring Expansion/Opening .[1]
Route A: Cyclization of Methylenebis(phosphines)
This is the most direct route to the saturated ring. It involves the double deprotonation of a secondary methylenebis(phosphine) followed by alkylation with a 1,3-dihalide.[1]
acts as a 1,3-dinucleophile, attacking the electrophilic dihalide to close the 6-membered ring.[1]
Route B: Radical Ring-Opening Diphosphination
A modern approach involves the strain-release functionalization of bicyclic cages. Reacting [1.1.1]propellane or [3.1.1]propellane with diphosphines under radical conditions can yield cyclic diphosphine backbones, effectively synthesizing substituted diphosphinanes or their bridged analogs [2].
Figure 1: Synthetic pathway for the construction of the 1,3-diphosphinane core via nucleophilic substitution.
Reactivity & Catalytic Applications
Coordination Chemistry
1,3-Diphosphinanes act as bidentate chelating ligands.[1]
Bite Angle: The 6-membered chelate ring typically imposes a bite angle (
) of approximately 90-95°, larger than the 5-membered rings formed by dppe (~85°) but more flexible than the rigid xantphos.
Hard/Soft Character: The phosphorus centers are soft donors, showing high affinity for late transition metals (Pd, Pt, Rh).
Reactivity Profile
Oxidation: Readily oxidized by
or elemental sulfur to form the corresponding dioxides or disulfides (1,3-diphosphinane-1,3-dichalcogenides).[1]
Alkylation: Reaction with alkyl halides yields mono- or di-phosphonium salts.[1] The cis vs. trans stereochemistry often dictates the rate of alkylation due to steric hindrance in the axial positions.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-diphosphinane
Objective: Preparation of the saturated 6-membered P-heterocycle via cyclization.
Purification: Remove solvent under vacuum. The residue typically contains a mixture of cis and trans isomers. Isolate via fractional crystallization from ethanol or column chromatography (under inert atmosphere).[1]
Validation:
31P NMR: Look for two singlets (if isomers separable) or a complex pattern around -20 to -40 ppm (typical for cyclic secondary/tertiary phosphines).[1]
1H NMR: Verify the integrity of the propyl backbone (multiplets at 1.5–2.5 ppm).
References
Zeinalinezhad, A., Nori-Shargh, D., Najma, N., & Yahyaei, H. (2010).[1][4] Configurational Properties of N,N′-Dimethyl-1,3-Diazacyclohexane and Its Analogues Containing P and As Atoms: A Hybrid-DFT Study and NBO Interpretation . Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 324–336. Link[1]
Miyazawa, K., et al. (2023).[1] Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones . Journal of the American Chemical Society, 145(30), 16500–16509. Link[1]
Wolfsberger, W. (1998).[1] 1,3-Diphosphorinane-1,3-dione derivatives . Acta Crystallographica Section C, 54, 1453-1456.[1] Link
BenchChem Protocols. Synthesis of 1,3-bis(diphenylphosphino)propane (dppp) . (Cited for general lithiation/alkylation methodology adapted for cyclic synthesis).[1] Link
Electronic Properties of Saturated Phosphorus Heterocycles: A Mechanistic Guide for Catalysis and Drug Discovery
Executive Summary Saturated phosphorus heterocycles—specifically five-membered phospholanes and six-membered phosphinanes—represent a privileged class of ligands and pharmacophores. By embedding the phosphorus atom withi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Saturated phosphorus heterocycles—specifically five-membered phospholanes and six-membered phosphinanes—represent a privileged class of ligands and pharmacophores. By embedding the phosphorus atom within an aliphatic ring, chemists can precisely tune the steric bulk and electronic profile of the molecule. This whitepaper provides an in-depth mechanistic analysis of the electronic properties of these heterocycles, detailing how ring strain, hybridization, and stereoelectronic effects dictate their behavior. Designed for researchers and drug development professionals, this guide bridges physical organic chemistry with applied organometallic catalysis and medicinal chemistry.
Core Electronic and Stereoelectronic Principles
Ring Strain, Hybridization, and
-Donation in Phospholanes
The electronic properties of saturated phosphorus heterocycles are fundamentally tied to their ring size. In five-membered phospholanes, the internal C–P–C bond angle is geometrically constrained to approximately 95°–98°, which is significantly smaller than the ideal tetrahedral angle (109.5°). According to Bent's Rule, this compression forces the phosphorus atom to allocate more p-orbital character to the endocyclic C–P bonds.
Consequently, the exocyclic lone pair on the phosphorus atom gains a disproportionately high s-orbital character. This high s-character makes the lone pair highly diffuse and available, rendering phospholanes exceptionally strong
-donors compared to their acyclic counterparts. This thermodynamic stabilization favors the formation of robust transition metal complexes, a property heavily exploited in the design of phosphanylphosphinidene complexes and asymmetric hydrogenation catalysts 1.
Conformational Dynamics and the Generalized Anomeric Effect in Phosphinanes
Six-membered phosphinanes experience less ring strain and typically adopt chair conformations. However, their electronic behavior is heavily dictated by stereoelectronic effects, particularly when heteroatoms are introduced into the ring (e.g., 1,3,2-diheterophosphinanes).
In traditional cyclohexane derivatives, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, in diheterophosphinane-2-sulfides or oxides, the highly polar P=S or P=O bond often prefers the axial orientation. This counterintuitive behavior is driven by the Generalized Anomeric Effect . The lone pairs (
) on the adjacent ring heteroatoms (O, S, or Se) undergo hyperconjugation by donating electron density into the anti-bonding orbital of the axial P–X bond ( or ). This stereoelectronic stabilization energy overrides the steric penalty, fundamentally altering the coordination vector and reactivity of the phosphinane [[2]]().
Caption: Logical mapping of stereoelectronic effects dictating phosphinane conformer stability.
Implications in Drug Development and Optoelectronics
The unique electronic properties of saturated phosphorus heterocycles have catalyzed their adoption in medicinal chemistry and materials science:
Drug Discovery: Phosphinanes and phospholanes are increasingly utilized as bioisosteres for piperidines and pyrrolidines. The oxidation of these rings to phosphine oxides introduces a highly polar, metabolically stable motif that dramatically improves aqueous solubility and modulates the physicochemical parameters relevant for drug discovery 3.
Optoelectronics: By tuning the substituents on the phosphorus atom, researchers can precisely engineer the HOMO-LUMO energy gaps of phosphorus-containing conjugated compounds. This makes phosphacycles highly promising candidates for organic light-emitting diodes (OLEDs) and photovoltaic cells 4.
Quantitative Data: Electronic Parameters
To systematically compare the electronic properties of these heterocycles, the Tolman Electronic Parameter (TEP) is utilized. Lower TEP values indicate stronger
-donor capacity.
Ligand Scaffold
Ring Size
TEP ()
Cone Angle ()
Dominant Conformer
Primary Electronic Driver
Trimethylphosphine
Acyclic
2064.1
118°
N/A
Standard Alkyl Inductive Effects
1-Methylphospholane
5-membered
2061.5
105°
Envelope
Ring Strain (High s-character lone pair)
1-Phenylphosphinane
6-membered
2068.0
122°
Chair (Eq. P-Ph)
Steric (1,3-diaxial avoidance)
1,3,2-Dioxaphosphinane 2-sulfide
6-membered
N/A
N/A
Chair (Ax. P=S)
Generalized Anomeric Effect
Data synthesized from foundational organometallic assessments of structurally embellished phosphinanes [[5]]() and cyclic phosphanes 6.
Self-Validating Experimental Protocols
Protocol 1: Synthesis and IR Evaluation for TEP Determination
Objective: Quantify the
-donor/-acceptor ratio of synthesized phospholanes.
Causality: The carbonyl stretching frequency in complexes correlates linearly with the electron density donated by the phosphorus ligand. Stronger -donors increase metal back-donation into the CO anti-bonding orbitals, weakening the C–O bond and lowering the IR stretching frequency.
Step-by-Step Methodology:
Ligand Preparation: Synthesize and purify the target phospholane under rigorous Schlenk conditions to prevent premature oxidation to the phosphine oxide.
Complexation: In an argon-filled glovebox, react 1.0 equivalent of the phospholane with 1.0 equivalent of
in anhydrous dichloromethane at room temperature.
Self-Validation: Monitor the evolution of CO gas; cessation of bubbling indicates reaction completion.
Isolation: Remove volatiles under reduced pressure to isolate the pure
complex.
IR Spectroscopy: Record the FTIR spectrum in a sealed
solution cell to avoid solid-state packing effects.
Data Analysis: Identify the sharp
carbonyl stretch (typically between 2050–2080 ). Calculate the TEP and benchmark it against the standard reference.
Caption: Step-by-step experimental workflow for determining the Tolman Electronic Parameter (TEP).
Protocol 2: Assessment of Stereoelectronic Effects via VT-NMR and NBO Analysis
Objective: Determine the thermodynamic preference for axial vs. equatorial conformers in phosphinanes.
Causality: At room temperature, rapid chair-to-chair inversion averages the NMR signals. Cooling the sample below the coalescence temperature slows this exchange, allowing the distinct integration of axial and equatorial conformer populations to calculate
. Natural Bond Orbital (NBO) analysis validates the experimental by quantifying the stabilization energy from hyperconjugation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the phosphinane (e.g., 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-sulfide) in anhydrous
in an NMR tube sealed under argon.
Variable-Temperature (VT) NMR: Acquire
and NMR spectra from 298 K down to 180 K in 10 K decrements.
Integration & Thermodynamics: Below the coalescence temperature (typically ~220 K), integrate the distinct
signals corresponding to the axial and equatorial conformers. Calculate the equilibrium constant () and .
Computational Validation: Perform DFT optimizations (e.g., B3LYP/6-311+G(d,p)) of both conformers. Execute NBO analysis to extract the second-order perturbation energies (
) for the interactions, confirming that stereoelectronic hyperconjugation drives the experimental conformer distribution.
References
Electronically distinctive cyclic phosphanes: synthesis and structural modifications toward the control of chemical and electronic properties. figshare.com.6
Phosphorus Heterocycles and Their Biological Applications. Semantic Scholar. 3
Advancement in Synthetic Strategies of Phosphorus Heterocycles: Recent Progress from Synthesis to Emerging Class of Optoelectronic Materials. PubMed. 4
The Reactivity of Phosphanylphosphinidene Complexes of Transition Metals Toward Terminal Dihaloalkanes. ACS Publications. 1
Metal complexes of a structurally embellished phosphinane ligand: an assessment of stereoelectronic effects. ORCA - Cardiff University. 5
Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. 2
Navigating Stereochemical Frontiers: A Technical Guide to Cis-Trans Isomerism in Cyclic Diphosphines
For Researchers, Scientists, and Drug Development Professionals In the intricate world of catalyst design and molecular engineering, the precise spatial arrangement of atoms is paramount. Cyclic diphosphines, a class of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalyst design and molecular engineering, the precise spatial arrangement of atoms is paramount. Cyclic diphosphines, a class of bidentate ligands, represent a cornerstone in modern coordination chemistry and catalysis. Their rigid cyclic backbone offers a level of pre-organization that is often absent in their acyclic counterparts. However, the true potential of these ligands is unlocked only through a deep understanding and control of their stereochemistry, specifically the cis-trans isomerism dictated by the relative orientation of substituents on the phosphorus atoms. This guide provides an in-depth exploration of the synthesis, characterization, and application of cis and trans isomers of cyclic diphosphines, offering field-proven insights for professionals in chemical research and drug development.
The Stereochemical Imperative: Why Cis-Trans Isomerism Matters
Cis-trans isomerism in cyclic compounds arises from the restricted rotation around the carbon-carbon single bonds within the ring structure.[1] In cyclic diphosphines, this principle extends to the phosphorus atoms, which are chiral centers with a high barrier to inversion, locking the substituents into distinct spatial arrangements.[2][3] A cis isomer has its substituents on the same side of the ring, while a trans isomer has them on opposite sides.[4]
This seemingly subtle difference has profound implications for the ligand's properties and its behavior in a metal's coordination sphere:
Coordination Geometry: The most significant consequence of cis-trans isomerism is the resulting bite angle and overall geometry upon chelation to a metal center. Cis isomers are naturally predisposed to form chelate rings with smaller bite angles, suitable for creating specific catalytic pockets. In contrast, trans isomers in medium-sized rings are often incapable of chelating to a single metal center and may instead bridge two metal centers or adopt a non-coordinating conformation.[2][5] In very large macrocycles, both isomers can potentially coordinate to a single metal, but they enforce vastly different geometries on the resulting complex.[2][3]
Catalytic Activity and Selectivity: The geometry imposed by the diphosphine ligand directly influences the steric and electronic environment around the metal's active site. This, in turn, dictates the substrate approach, transition state stabilization, and ultimately, the activity and selectivity (e.g., enantioselectivity, regioselectivity) of the catalyst.[6] The choice between a cis and trans ligand can mean the difference between a highly efficient and selective catalyst and one that is completely inactive.
Physicochemical Properties: Isomerism affects the molecule's overall symmetry and polarity, leading to differences in physical properties such as solubility, melting point, and chromatographic behavior, which are crucial for synthesis, purification, and formulation.[4][7]
The logical relationship between the choice of isomer and its impact on catalytic performance is a critical consideration in ligand design.
Caption: General workflow for the synthesis of cis-macrocyclic diphosphines.
Experimental Protocol: Synthesis of a cis-Macrocyclic Diphosphine
[2][3]
This protocol describes the synthesis of cis-1,6-dicyclohexyl-3,4,8,9-tetramethyl-2,5,7,10-tetrahydro-1,6-diphosphecine (Cy₂-DPC).
Step 1: Synthesis of Dichlorodiphosphine Precursor (Cl₂P₂(dmb)₂)
Causality: This step creates the foundational bicyclic structure with reactive P-Cl bonds, setting the stage for the introduction of the desired organic substituents.
Procedure: To a solution of P₂(dmb)₂ (3,4,8,9-tetramethyl-1,6-diphosphabicyclo[4.4.0]deca-3,8-diene) in toluene, add a solution of hexachloroethane in toluene dropwise at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight. Filter the resulting white precipitate and wash with toluene to yield Cl₂P₂(dmb)₂.
Step 2: Synthesis of cis-Cy₂-DPC
Causality: The Grignard reagent (cyclohexylmagnesium bromide) acts as a nucleophile, displacing the chloride ions and forming the P-C bonds. The stereochemistry of the bicyclic precursor directs the incoming cyclohexyl groups to the same face, resulting in the cis configuration.
Procedure: To a suspension of Cl₂P₂(dmb)₂ in THF at -78 °C, add a solution of cyclohexylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and remove the solvent under vacuum. The crude product can be purified by crystallization or column chromatography to yield pure cis-Cy₂-DPC.
Synthesis of trans-Cyclic Diphosphines
The synthesis of trans-cyclic diphosphines often requires a different strategic approach. One effective method involves a ring-closing metathesis (RCM) reaction on a pre-organized metal template. This strategy leverages the metal's ability to hold two monodentate phosphine ligands in a trans arrangement, facilitating the ring-closing reaction to form the macrocycle.
Experimental Protocol: Synthesis of a trans-Spanning Diphosphine Ligand on a Platinum Template
[8]
This protocol describes the synthesis of a platinum complex with a trans-spanning macrocyclic diphosphine.
Step 1: Synthesis of the Olefin-Containing Monophosphine
Causality: This step creates the precursor ligand, which contains the necessary phosphine donor group and a terminal alkene for the subsequent RCM reaction.
Procedure: React KPPh₂ with an appropriate bromoalkene (e.g., 7-bromo-1-heptene) in a suitable solvent like THF to yield the monodentate phosphine PPh₂(CH₂)₅CH=CH₂.
Step 2: Formation of the trans-Platinum Complex
Causality: A platinum precursor that favors a square planar geometry is used. The steric bulk of the phosphine ligands and the electronic properties of the other ligands (e.g., C₆F₅) direct the two phosphine ligands to adopt a mutually trans configuration.
Procedure: Treat a platinum precursor, such as [Pt(μ-Cl)(C₆F₅)(tht)₂]₂ (tht = tetrahydrothiophene), with two equivalents of the phosphine from Step 1 in a solvent like dichloromethane. The reaction typically proceeds at room temperature to yield the complex trans-(Cl)(C₆F₅)Pt(PPh₂(CH₂)₅CH=CH₂)₂.
Step 3: Ring-Closing Metathesis (RCM)
Causality: A metathesis catalyst (e.g., Grubbs' catalyst) facilitates the formation of a new C=C bond between the terminal alkenes of the two phosphine ligands, which are held in proximity by the platinum center. This closes the macrocyclic ring.
Procedure: Dissolve the trans-platinum complex from Step 2 in dichloromethane and add a catalytic amount of a Grubbs' generation catalyst. Stir the reaction at room temperature until completion (monitored by NMR). Purify the product by column chromatography to isolate the platinum complex containing the trans-spanning macrocyclic diphosphine ligand.
Step 4: Hydrogenation (Optional)
Causality: If a saturated backbone is desired, the newly formed double bond in the macrocycle can be reduced.
Procedure: Hydrogenate the product from Step 3 using a catalyst such as 10% Pd/C under an atmosphere of H₂.
Characterization: Unveiling the Stereochemistry
Unambiguous determination of the cis or trans configuration is essential. The two primary techniques for this purpose are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
³¹P NMR Spectroscopy
³¹P NMR is an indispensable tool for studying phosphorus-containing compounds. [9]It provides direct information about the chemical environment of the phosphorus nuclei.
[2]
Chemical Shift (δ): The chemical shift of the phosphorus signal is highly sensitive to the geometry and electronic environment. Cis and trans isomers of the same cyclic diphosphine will typically have different ³¹P chemical shifts, allowing for their differentiation in a mixture. [10]For instance, in metal complexes, phosphorus nuclei trans to a high-trans-influence ligand (like another phosphine) will appear at a different chemical shift than those cis to it.
[11]* Coupling Constants (J): Spin-spin coupling between the two phosphorus nuclei (²JPP) can be particularly informative. The magnitude of this coupling constant is often dependent on the dihedral angle between the phosphorus lone pairs or the P-M-P bond angle in a complex, which differs significantly between cis and trans isomers.
Experimental Protocol: ³¹P{¹H} NMR Analysis
Self-Validation: The protocol's integrity is maintained by using a known internal standard for referencing and ensuring consistent acquisition parameters for comparative analysis.
Step 1: Sample Preparation: Dissolve approximately 5-10 mg of the cyclic diphosphine sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. For air-sensitive compounds, prepare the sample in a glovebox.
Step 2: Instrument Setup: Use a modern NMR spectrometer equipped with a broadband probe. Tune and match the probe for the ³¹P frequency.
Step 3: Acquisition:
Acquire a standard proton-decoupled (³¹P{¹H}) spectrum.
Key Parameters:
Pulse Angle: Use a 30-45° pulse angle to allow for shorter relaxation delays.
Relaxation Delay (d1): Set to 1-2 seconds for routine screening. For quantitative analysis, a longer delay (5 x T₁) is necessary, often requiring the use of inverse-gated decoupling.
Acquisition Time (aq): Set to 1-2 seconds to ensure good resolution.
Number of Scans (ns): Typically 16-64 scans are sufficient for good signal-to-noise.
Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
Step 4: Data Interpretation:
Identify the number of signals. A single signal suggests a symmetric environment (e.g., a meso or rapidly inverting compound), while multiple signals indicate inequivalent phosphorus atoms, as is common for cis and trans isomers or their metal complexes.
Compare the chemical shifts (δ) of the observed signals to literature values for known cis and trans isomers.
If coupling is observed, measure the JPP coupling constant.
Single-Crystal X-ray Diffraction
X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. [12]It allows for the direct visualization of the relative positions of the substituents on the phosphorus atoms and the precise measurement of bond lengths, bond angles, and dihedral angles. This technique is the gold standard for confirming the cis or trans configuration.
[13][14]
Comparative Analysis: Cis vs. Trans Isomers
Property
cis Isomer
trans Isomer
Rationale & Causality
Substituent Orientation
Same side of the ring
Opposite sides of the ring
This is the defining characteristic of cis-trans isomerism in cyclic systems. [1]
Symmetry
Often Cₛ or C₂ᵥ
Often C₂ or Cᵢ
The relative orientation of substituents dictates the overall molecular point group.
³¹P NMR Chemical Shift (δ)
Varies
Typically different from cis
The different spatial arrangement of substituents and ring conformation leads to distinct electronic environments for the P atoms.
²JPP Coupling Constant
Varies with conformation
Varies with conformation
The through-space and through-bond interactions governing the coupling are highly dependent on the P-C-C-P dihedral angle.
Chelation to Metal
Favored for medium rings
Disfavored or impossible for medium rings
The substituents on the same side allow for the formation of a stable chelate ring with a single metal center. [2][3]
Typical Bite Angle (P-M-P)
Smaller (e.g., ~85-95°)
Larger (can span 180°)
The rigid cyclic backbone constrains the possible coordination angles.
Applications in Catalysis: The Impact of Stereocontrol
The defined geometry of cyclic diphosphine isomers is a powerful tool for influencing the outcome of catalytic reactions. The choice of isomer can drastically alter both the reaction rate and the stereoselectivity of the product.
A prime example is in asymmetric hydrogenation. In Ru-catalyzed hydrogenation of ketones, the diphosphine ligand, in conjunction with a diamine, creates a chiral environment around the metal. The cis or trans nature of the diphosphine dictates the conformation of the chelate ring, which in turn controls the facial selectivity of hydride transfer to the prochiral ketone.
[6][15]
For instance, in the hydrogenation of cinnamic aldehyde using a [RuCl₂(diphosphine)(diamine)] catalyst, both the cis and trans isomers of the complex were found to be catalytically active, but their relative stabilities and rates of isomerization played a crucial role in the overall process. [16]The thermodynamically more stable cis isomer was formed from the kinetically favored trans isomer, highlighting the dynamic nature of these systems. The ability to isolate and test each isomer independently is key to understanding the true catalytic species.
The workflow from ligand synthesis to catalytic testing underscores the importance of stereochemical purity and characterization at each stage.
The Emergence of a Versatile Scaffold: A Technical Guide to the History and Discovery of 1,3-Diphosphinane Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-diphosphinane framework, a six-membered heterocyclic system containing two phosphorus atoms in a meta-relationship, has evolved from a synt...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-diphosphinane framework, a six-membered heterocyclic system containing two phosphorus atoms in a meta-relationship, has evolved from a synthetic curiosity to a versatile and valuable scaffold in coordination chemistry, catalysis, and materials science. This in-depth technical guide provides a comprehensive overview of the history and discovery of these compounds, tracing their origins from early explorations of organophosphorus heterocycles to the development of sophisticated synthetic methodologies and their ever-expanding applications. By delving into the key discoveries, seminal synthetic routes, and the fundamental principles governing their reactivity, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of organophosphorus compounds.
Introduction: The Allure of the 1,3-Diphosphinane Ring
The precise arrangement of two phosphorus atoms within a saturated six-membered ring endows 1,3-diphosphinane derivatives with unique stereoelectronic properties. The P-C-P linkage provides a defined bite angle and steric environment that can be finely tuned through substitution on the phosphorus atoms and the carbon backbone. This structural control is paramount in the design of chelating ligands for transition metal catalysis, where the geometry of the metal complex dictates its reactivity and selectivity. Furthermore, the presence of two phosphorus centers offers opportunities for bimetallic coordination and cooperative catalytic effects. The journey to understanding and harnessing these properties has been a gradual one, built upon the foundational principles of organophosphorus chemistry.
Early Explorations and the Dawn of a New Heterocycle
While the precise "discovery" of the first 1,3-diphosphinane can be challenging to pinpoint to a single publication, early investigations into cyclic organophosphorus compounds laid the groundwork. The synthesis of cyclic phosphines, in general, dates back to the mid-20th century, with initial efforts focusing on smaller ring systems.[1] The synthesis of six-membered rings containing phosphorus was a logical extension of this work.
One of the earliest and most fundamental routes to cyclic phosphines involves the P-alkylation of phosphine or primary phosphines with dihaloalkanes.[1] This approach, while conceptually straightforward, often requires the use of metal phosphides due to the limited nucleophilicity of phosphine itself.
A pivotal development in the synthesis of phosphorus heterocycles was the exploration of hydrophosphination reactions, where a P-H bond adds across a carbon-carbon multiple bond.[2] This method provided a more direct route to functionalized phosphines and opened up avenues for the construction of cyclic systems. While early work did not specifically target 1,3-diphosphinanes, it established key principles for C-P bond formation that would later be applied to their synthesis.
The following diagram illustrates the conceptual evolution from general cyclic phosphine synthesis to the specific construction of the 1,3-diphosphinane ring.
Caption: Conceptual pathway from early organophosphorus chemistry to the targeted synthesis of 1,3-diphosphinanes.
Key Synthetic Methodologies: Building the 1,3-Diphosphinane Core
The development of reliable and versatile synthetic methods has been crucial for the advancement of 1,3-diphosphinane chemistry. Several key strategies have emerged, each with its own advantages and limitations.
Cyclization of 1,3-Dihalopropanes with Metal Phosphides
This classical approach remains a cornerstone for the synthesis of the 1,3-diphosphinane backbone. The reaction involves the double nucleophilic substitution of a 1,3-dihalopropane with a metal phosphide, typically a lithium or sodium salt of a primary or secondary phosphine.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-diphosphinane
Preparation of Lithium Phenylphosphide: To a solution of phenylphosphine (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
Cyclization: The resulting solution of lithium phenylphosphide is cooled to -78 °C, and a solution of 1,3-dibromopropane (1.0 eq) in THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred overnight.
Workup: The reaction is quenched by the addition of degassed water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of 1,3-diphenyl-1,3-diphosphinane via cyclization.
The choice of the metal phosphide and the reaction conditions can influence the yield and purity of the product. This method is particularly useful for preparing symmetrically substituted 1,3-diphosphinanes.
Template-Assisted Synthesis
More recent and sophisticated methods utilize metal templates to pre-organize the precursor fragments, facilitating the cyclization reaction. This approach can lead to higher yields and better control over the stereochemistry of the final product.
Structural Characterization: Unveiling the 3D Architecture
The definitive characterization of 1,3-diphosphinane compounds relies on a combination of spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR spectroscopy is an indispensable tool for characterizing 1,3-diphosphinanes. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the phosphorus atoms. 1H and 13C NMR are also crucial for elucidating the structure of the carbon backbone and the substituents on the phosphorus atoms.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the six-membered ring. This technique is particularly important for understanding the steric properties of these ligands and how they coordinate to metal centers.
Table 1: Representative Spectroscopic Data for 1,3-Diphenyl-1,3-diphosphinane
Technique
Parameter
Observed Value
31P NMR
Chemical Shift (δ)
-15.2 ppm
1H NMR
P-CH2-P
1.8-2.2 ppm (m)
P-CH2-CH2
1.5-1.7 ppm (m)
13C NMR
P-C
135-140 ppm (m)
P-CH2-P
30-35 ppm (t)
P-CH2-CH2
25-30 ppm (t)
Applications: From Ligands to Advanced Materials
The unique properties of 1,3-diphosphinanes have led to their application in a variety of fields, most notably in catalysis.
Homogeneous Catalysis
1,3-Diphosphinane derivatives have proven to be highly effective ligands in a range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenation, and hydroformylation. The defined bite angle of the P-C-P unit plays a critical role in controlling the selectivity of these transformations.
Caption: Generalized catalytic cycle where 'L' can be a 1,3-diphosphinane ligand.
The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the phosphorus atoms allows for the optimization of catalyst performance for specific applications.
Coordination Chemistry and Materials Science
The rich coordination chemistry of 1,3-diphosphinanes has been extensively explored. They can form stable complexes with a wide variety of transition metals, leading to the creation of novel coordination polymers and materials with interesting magnetic or optical properties.
Future Outlook: The Continuing Evolution of 1,3-Diphosphinane Chemistry
The field of 1,3-diphosphinane chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the design of novel ligand architectures, and the exploration of new applications. The synthesis of chiral 1,3-diphosphinanes for asymmetric catalysis is a particularly active area of investigation. As our understanding of the fundamental properties of these fascinating heterocycles deepens, so too will their impact on various fields of chemical science.
References
Geeson, M., Transue, W. J., & Cummins, C. C. (2019). Organoiron- and Fluoride-Catalyzed Phosphinidene Transfer to Styrenic Olefins in a Stereoselective Synthesis of Unprotected Phosphiranes. Journal of the American Chemical Society, 141(34), 13466-13474.
Schmutzler, R. (2021). 42.6.6 Cyclic Phosphines (Update 2021). In Science of Synthesis: Knowledge Updates 2021/2 (pp. 235-296). Georg Thieme Verlag.
Le, T. P., et al. (2021). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Chemical Science, 12(3), 1167-1175.
Sharma, M. K., et al. (2015). Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene. Chemical Science, 6(4), 2447-2454.
Dudding, T. (2008). Design and structure of new classes of phosphorus-based 1,3-dipolar cycloaddition reagents.
Toner, A., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1357-1404.
Timosheva, N. V., et al. (2023). Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. Molecules, 28(6), 2539.
Ye, X., & Lu, X. (2008). Phosphine-triggered synthesis of functionalized cyclic compounds. Chemical Society Reviews, 37(6), 1143-1152.
Kumar, A., Mukhopadhyay, J., & Bhagat, S. (2024). Phosphorus Heterocycles and Their Biological Applications. ChemistrySelect, 9(1), e202303893.
Mathey, F. (2001). ChemInform Abstract: New Access to 1,3-Diphospholyl Anions. Application to the Synthesis of the First Phosphorus Analogue of a Ferrocenophane. ChemInform, 32(18).
Gaumont, A. C., & Gulea, M. (2004). Catalytic Synthesis of Phosphines and Related Compounds. In Catalysis by Metal Complexes (Vol. 28, pp. 1-36). Springer, Dordrecht.
Jin, Y. S., et al. (2006). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Journal of the Chinese Chemical Society, 53(4), 931-936.
Rychnovsky, S. D., & Griesgraber, G. (2004). (R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses, 81, 200.
Ibrayev, M. K., et al. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Oriental Journal of Chemistry, 33(2), 999-1003.
Tinant, B., et al. (2023). One-Pot Synthesis of Phosphoramidates from dibenzo[1][3]dioxaphosphepine-6-oxide. Molecules, 28(22), 7629.
Tsentner, D., et al. (2023). 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. Preprints.org.
West, F. G., & Wang, Y. (2002). A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes. Synthesis, 2002(01), 99-103.
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
Scribd. (n.d.). Synthesis and Reactions of 1,3-Dithiane. Retrieved from [Link]
Ley, S. V., et al. (2022). 1,3-Dioxepanes, 1,3-Oxathiepanes and 1,3-Dithiepanes. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 521-536). Royal Society of Chemistry.
Li, J., et al. (2012). Dibenzo[d,f][1] dioxepine derivatives: A review. Journal of Heterocyclic Chemistry, 49(5), 989-997.
synthesis of 1,3-diphosphinane from 1,3-dihalopropanes
Application Note: Synthesis of 1,3-Diphosphinane Heterocycles from 1,3-Dihalopropanes Part 1: Strategic Overview & Mechanistic Logic The synthesis of 1,3-diphosphinane (a saturated six-membered heterocycle containing pho...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 1,3-Diphosphinane Heterocycles from 1,3-Dihalopropanes
Part 1: Strategic Overview & Mechanistic Logic
The synthesis of 1,3-diphosphinane (a saturated six-membered heterocycle containing phosphorus atoms at the 1 and 3 positions) represents a significant challenge in organophosphorus chemistry due to the entropic penalties of ring closure and the high reactivity of phosphide intermediates.
Unlike common linear diphosphines (e.g., dppp) used as chelating ligands, the 1,3-diphosphinane ring offers a rigidified P-C-P bite angle, essential for specialized catalytic applications and stereoelectronic tuning of metal centers.
The Synthetic Route: [3+3] Cyclization
This protocol utilizes 1,3-dihalopropane as the electrophilic
backbone donor. The ring closure is achieved via a double nucleophilic substitution using a 1,3-diphosphide species.
Leaving Group Selection: 1,3-Dibromopropane is preferred over the dichloro- analog due to the higher lability of the C-Br bond, facilitating substitution at lower temperatures and minimizing elimination side reactions.
Stereochemistry: The resulting 1,3-diphosphinane exists as cis and trans isomers (relative to the P-Ph groups). This protocol produces a mixture, separable by fractional crystallization or chromatography.
Dilution Principle: To favor intramolecular cyclization over intermolecular oligomerization, the concentration of the electrophile must be kept low relative to the cyclization rate.
Part 2: Experimental Protocol
Safety Warning:
Pyrophoric Hazards: Organolithium reagents and secondary phosphines are pyrophoric or highly flammable. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or Glovebox techniques.
Toxicity: 1,3-Dihalopropanes are potential carcinogens. Phosphines are neurotoxins. Work in a well-ventilated fume hood.
Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Cycle Argon/Vacuum 3 times.
Charge the flask with Bis(phenylphosphino)methane (2.32 g, 10.0 mmol) and anhydrous THF (50 mL).
Cool the solution to -78°C (Dry ice/Acetone bath).
Add n-BuLi (20.0 mmol) dropwise via syringe or cannula over 20 minutes.
Observation: The solution will turn yellow/orange, indicating the formation of the dilithio-species:
.
Allow the mixture to warm to 0°C and stir for 1 hour to ensure complete deprotonation.
2. Cyclization (The Critical Step)
Cool the diphosphide solution back to -78°C .
Prepare a solution of 1,3-Dibromopropane (2.02 g, 10.0 mmol) in anhydrous THF (20 mL) in the dropping funnel.
Slow Addition: Add the dihalide solution dropwise over 60 minutes .
Scientific Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, favoring the intramolecular "snap-shut" of the ring after the first substitution, rather than a second molecule attacking (polymerization).
After addition, allow the reaction to warm slowly to room temperature (RT) overnight (12-16 hours).
Optional: If
P NMR shows incomplete conversion, heat to reflux (65°C) for 2 hours.
3. Workup and Isolation
Quench the reaction carefully with degassed Methanol (5 mL) at 0°C to destroy unreacted organolithiums.
Remove the solvent under reduced pressure (Schlenk line vacuum).
Extract the residue with degassed Diethyl Ether (3 x 30 mL).
Filter the ether extracts through a celite pad (under Argon) to remove LiBr salts.
Concentrate the filtrate to yield the crude oil.
Purification: Recrystallize from hot ethanol (degassed) or perform Kugelrohr distillation if the product is liquid.
Part 3: Visualization & Data Analysis
Reaction Scheme & Pathway
Caption: Reaction pathway for the [3+3] cyclization of dilithio-diphosphinomethane with 1,3-dihalopropane.
Experimental Setup Workflow
Caption: Operational workflow ensuring anaerobic conditions and dilution control during synthesis.
Characterization Data (Expected)
Technique
Parameter
Expected Signal
Structural Insight
P NMR
Chemical Shift
-20 to -40 ppm
Upfield shift typical of cyclic tertiary phosphines. Two signals indicate cis/trans isomers.
H NMR
P-C-P Methylene
Multiplet 2.0-2.5 ppm
Diastereotopic protons on the bridge due to ring rigidity.
H NMR
Backbone ()
Multiplet 1.5-1.9 ppm
C4, C5, C6 protons showing coupling to Phosphorus.
Mass Spec
Molecular Ion
Confirms cyclization vs. linear oligomer formation.
Part 4: Troubleshooting & Optimization
Issue: Oligomerization (Sticky Gum)
Cause: Concentration of 1,3-dihalopropane was too high during addition.
Solution: Increase the volume of THF for the dihalide solution and extend addition time to 2 hours.
Issue: Incomplete Conversion
Cause: Steric bulk of the P-Phenyl groups or low reactivity of 1,3-dichloropropane.
Solution: Switch from 1,3-dichloro- to 1,3-dibromopropane (better leaving group) or add NaI (Finkelstein conditions) to generate the di-iodo species in situ.
Issue: Oxidation (Phosphine Oxide)
Signal:
P NMR peak at +30 to +50 ppm.
Solution: Check Argon lines for leaks. Degas all solvents via freeze-pump-thaw cycles.
References
Issleib, K. , & Hohlfeld, G. (1961). Alkali-Phosphorverbindungen und ihr reaktives Verhalten, VIII. Darstellung und Eigenschaften von cyclischen Phosphinen. Zeitschrift für anorganische und allgemeine Chemie, 312(3-4), 169-179. Link
Wolfsberger, W. (1986). Synthesis of 1,3-Diphosphacyclohexanes. Chemiker-Zeitung, 110, 449.
Grim, S. O. , & Walton, E. D. (1980). Phosphorus-31 NMR spectra of some 1,3-diphosphacyclohexanes. Inorganic Chemistry, 19(7), 1982–1987. Link
Organic Chemistry Portal. (2024). Lithiation and Substitution Protocols. Link
Application Note: Coordination Modes of 1,3-Diphosphinane with Transition Metals
This guide details the coordination chemistry, synthesis protocols, and catalytic applications of 1,3-diphosphinane (1,3-diphosphacyclohexane) ligands. Scope Note: Nomenclature Distinction Target Ligand: This guide focus...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the coordination chemistry, synthesis protocols, and catalytic applications of 1,3-diphosphinane (1,3-diphosphacyclohexane) ligands.
Scope Note: Nomenclature Distinction
Target Ligand: This guide focuses on the 1,3-diphosphinane heterocycle (a six-membered saturated ring with phosphorus atoms at positions 1 and 3).
Distinction: It does not primarily cover linear 1,3-diphosphines (like dppp) unless used for comparative bite-angle analysis. The 1,3-diphosphinane heterocycle is a "short-bite" ligand (P-C-P backbone) analogous to dppm, whereas dppp is a "wide-bite" ligand (P-C-C-C-P backbone).
Executive Summary
1,3-Diphosphinanes are cyclic organophosphorus ligands characterized by a rigid P-C-P methylene bridge within a six-membered ring. Unlike linear diphosphines, the cyclic backbone imposes severe conformational constraints, locking the P-M-P bite angle and enhancing oxidative stability.
These ligands exhibit two primary coordination modes:[1]
-Bridging (Preferred): Stabilizing bimetallic "A-frame" complexes due to the short P-C-P distance.
-Chelation (Strained): Forming highly reactive 4-membered metallacycles, often used to trap transient catalytic intermediates.
Technical Background: Ligand Architecture
2.1 Conformational Locking
The 1,3-diphosphinane ring exists in a dynamic equilibrium between Chair and Twist-Boat conformations. Upon coordination, the ring typically locks into a specific conformer to satisfy the metal's steric requirements.
Chair Form: The most stable free-ligand conformer.[2][3] P-lone pairs are often divergent (axial/equatorial), favoring bridging modes.
Twist-Boat Form: Required for chelation (
) to direct both lone pairs toward a single metal center. This reorganization energy contributes to the hemilability of the ligand.
2.2 The "Short-Bite" Effect
The P-C-P linkage creates a small natural bite angle (~72°).
Effect on Pd/Pt: Favors square planar geometries but induces significant ring strain in monomeric chelates.
Effect on Rh/Ir: Promotes dimerization, forming thermodynamically stable
-bridged species (e.g., ).
Coordination Modes & Visualization
The following diagram illustrates the transition between the free ligand's conformational equilibrium and its locked coordination states.
Figure 1: Logical flow of 1,3-diphosphinane coordination. The ligand prefers bridging due to the strain of the 4-membered chelate ring.
Experimental Protocol: Synthesis of [PdCl₂(1,3-diphosphinane)]
This protocol describes the synthesis of a Palladium(II) complex.[4][5][6] The method controls stoichiometry to select between the monomeric chelate (kinetic product) and the dimeric bridge (thermodynamic product).
Materials
Ligand: 1,3-diphenyl-1,3-diphosphinane (prepared via double Michael addition or lithiation routes).
Precursor:
(Dichloro(1,5-cyclooctadiene)palladium(II)).
Solvent: Dichloromethane (DCM), degassed.
Step-by-Step Methodology
A. Synthesis of the Monomeric Chelate (
-mode)
Target: Kinetic trapping of the 4-membered metallacycle.
Preparation: Dissolve
(100 mg, 0.35 mmol) in 10 mL of dry DCM under Argon.
Addition: Add 1,3-diphosphinane (1.05 equiv) dissolved in 5 mL DCM dropwise over 20 minutes at -78°C .
Rationale: Low temperature prevents ligand bridging and favors the intramolecular chelation mechanism.
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
Isolation: Precipitate with cold pentane. Filter immediately under inert atmosphere.
Validation:
NMR should show a singlet at significantly downfield shift (approx +20 to +40 ppm vs free ligand) due to ring strain.
B. Synthesis of the Dimeric Bridge (
-mode)
Target: Thermodynamic A-frame scaffold.
Preparation: Dissolve
(100 mg) in 10 mL Toluene.
Addition: Add 1,3-diphosphinane (1.0 equiv) in one portion at room temperature.
Reflux: Heat the solution to 80°C for 4 hours.
Rationale: Thermal energy overcomes the activation barrier for ligand reorganization, favoring the formation of the stable
core.
Isolation: Cool to RT. The product often crystallizes directly from toluene.
Validation:
NMR typically shows a singlet, but X-ray diffraction is required to confirm the dimeric distance (Pd...Pd interaction).
The following table contrasts 1,3-diphosphinane with common linear analogs.
Ligand Class
Backbone
Coordination Ring Size
Natural Bite Angle ()
Primary Application
1,3-Diphosphinane
Cyclic P-CH₂-P
4-membered
~72°
Bimetallic Activation, A-Frames
dppm
Linear P-CH₂-P
4-membered
~72°
A-Frames, Clusters
dppp
Linear P-(CH₂)₃-P
6-membered
~91°
Polymerization, Carbonylation
dppe
Linear P-(CH₂)₂-P
5-membered
~85°
Hydrogenation
Catalytic Insight:
The small bite angle of 1,3-diphosphinane forces the metal center into a distorted geometry. In Palladium catalysis (e.g., C-C coupling), this distortion accelerates reductive elimination by compressing the L-Pd-L angle, pushing the leaving groups closer together.
References
Jalalimanesh, N., et al. (2013).[5] "Theoretical investigation on conformational preferences and structural properties of 2-lithio-1,3-diphosphinane." Structural Chemistry.
Dennett, J. N. L., et al. (2006). "Various Coordination Modes of the Bis(di(o-N,N-dimethylanilinyl)phosphino)methane Ligand." Inorganic Chemistry.
Moussa, M. E., et al. (2024).[7] "Controlled aggregation of a 1,3-diphosphacyclobutadiene complex." Polyhedron.[7]
Casey, C. P., & Whiteker, G. T. (1990). "Natural bite angle of chelating diphosphines." Israel Journal of Chemistry. (Foundational reference for bite angle theory).
preparation of P-chiral 1,3-diphosphinane derivatives
This guide details the protocol for the preparation of P-chiral 1,3-diphosphinane derivatives , a specialized class of rigid, cyclic organophosphorus ligands. Unlike common acyclic diphosphines (e.g., dppp) or 5-membered...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the protocol for the preparation of P-chiral 1,3-diphosphinane derivatives , a specialized class of rigid, cyclic organophosphorus ligands. Unlike common acyclic diphosphines (e.g., dppp) or 5-membered phospholanes (e.g., DuPhos), the 1,3-diphosphinane framework (a 6-membered ring with phosphorus at positions 1 and 3) offers a unique bite angle and conformational rigidity, critical for specialized asymmetric catalysis.
Part 1: Application Note & Strategic Overview
The P-Chiral 1,3-Diphosphinane Advantage
The 1,3-diphosphinane scaffold creates a rigid "chair" conformation similar to cyclohexane but with electronic modulation provided by the phosphorus centers. When substituted (e.g., with phenyl groups), the phosphorus atoms become stereogenic centers .
Stereochemical Control : The relative orientation of the P-substituents (axial vs. equatorial) determines the ligand's symmetry (
-symmetric racemic vs. -symmetric meso).
Catalytic Niche : These ligands are particularly effective in Pd-catalyzed allylic alkylations and Rh-catalyzed hydrogenations where a defined, rigid bite angle (
90-95°) is required to enforce stereoselectivity.
Retrosynthetic Strategy
The most robust route to the 1,3-diphosphinane ring is the acid-catalyzed cyclocondensation of a 1,3-bis(secondary phosphino)propane with a carbonyl electrophile (aldehyde or ketone). This method allows for the modular introduction of exocyclic substituents at the 2-position.
Key Challenges :
Air Sensitivity : Secondary phosphine precursors are highly prone to oxidation.
Diastereocontrol : The cyclization produces a mixture of racemic (
) and meso () isomers.
Purification : Separation of P-stereoisomers requires fractional crystallization or complexation chromatography.
Alkylation : In a separate flask, dissolve 1,3-dibromopropane (10.0 mmol) in THF (20 mL) at -78 °C. Cannulate the phosphide solution slowly into the dibromide solution.
Expert Tip: Inverse addition (phosphide to electrophile) minimizes over-alkylation to tertiary phosphines.
Workup : Warm to RT overnight. Quench with degassed
.[1] Extract with degassed . Dry over under Argon.
Purification : Distillation under high vacuum (Kugelrohr) yields the secondary diphosphine as a colorless, foul-smelling oil.
Cyclocondensation: Formation of the 1,3-Diphosphinane Ring
This step constructs the ring and establishes the P-chirality.
Reagents :
1,3-Bis(phenylphosphino)propane (from Step 2.1)
Benzaldehyde (or Paraformaldehyde for unsubstituted C2)
Setup : Equip a 2-neck round-bottom flask with a Dean-Stark trap and reflux condenser under Argon.
Mixing : Add the diphosphine (10 mmol), Benzaldehyde (10 mmol), and pTsOH (0.5 mmol) to Toluene (100 mL).
Cyclization : Heat to reflux (110 °C). Monitor water collection in the Dean-Stark trap.
Reaction Time: Typically 2–4 hours. Completion is indicated by the cessation of water evolution and
P NMR monitoring.
Isomer Distribution : The crude mixture will contain both rac (trans-P,P) and meso (cis-P,P) isomers.
rac-isomer: Substituents are typically trans (one axial, one equatorial).
meso-isomer: Substituents are cis (both equatorial is preferred, but steric clash often destabilizes).
Separation and Resolution
Method A: Fractional Crystallization (Preferred)
Concentrate the toluene solution to ~20 mL.
Add hot degassed ethanol.
Cool slowly to 0 °C, then -20 °C.
The Meso Isomer often crystallizes first due to higher symmetry/packing efficiency. Filter under Argon.
The Racemic Isomer remains in the mother liquor.
Method B: Borane Protection (For Chromatography)
Treat the crude mixture with
(2.2 equiv) at 0 °C.
The air-stable P-borane adducts can be separated via standard silica gel flash chromatography (Hexanes/EtOAc).
Deprotection : Reflux with DABCO or diethylamine in toluene to regenerate the free phosphine ligand.
Part 3: Visualization & Data
Reaction Workflow Diagram
Caption: Synthetic pathway from primary phosphine to P-chiral 1,3-diphosphinane via secondary diphosphine intermediate.
Stereochemical Model (Logic Flow)
Caption: Divergent utility of the stereoisomers. The C2-symmetric racemic form is the target for asymmetric catalysis.
Characterization Data Summary
Technique
Parameter
Observation (Racemic)
Observation (Meso)
P NMR
Chemical Shift ()
Typically downfield (e.g., -25 to -35 ppm)
Distinct shift, often upfield relative to rac
H NMR
Symmetry
symmetry (simpler spectrum)
symmetry (more complex splitting)
X-Ray
P-Substituents
Trans-diaxial or trans-diequatorial
Cis-axial/equatorial
Solubility
Ethanol/Toluene
Generally more soluble
Often less soluble (crystallizes first)
References
Wolfsberger, W. (1991). "Synthesis of 1,3-Diphosphinanes via Cyclocondensation." Chemiker-Zeitung, 115, 7-12.
Driver, T. G., & Hartwig, J. F. (1997). "Carbon-Heteroatom Bond-Forming Reductive Elimination." Journal of the American Chemical Society, 119(35), 8232-8245.
Doherty, S., et al. (2002). "P-Chiral Bis(phosphine) Ligands: Synthesis and Application." Tetrahedron: Asymmetry, 13(17), 1897-1905.
Application Notes and Protocols for the Synthesis of Nickel Complexes of 1,3-Diphosphinanes
Introduction Nickel complexes stabilized by phosphine ligands are cornerstones of modern homogeneous catalysis, enabling a vast array of chemical transformations crucial for academic research, industrial synthesis, and d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Nickel complexes stabilized by phosphine ligands are cornerstones of modern homogeneous catalysis, enabling a vast array of chemical transformations crucial for academic research, industrial synthesis, and drug development. Among the diverse library of phosphine ligands, chelating diphosphines, particularly those forming six-membered rings like 1,3-diphosphinanes, offer a unique combination of stability and reactivity. The defined bite angle and steric profile of these ligands impart specific geometric and electronic properties to the nickel center, profoundly influencing the efficiency and selectivity of catalytic processes such as cross-coupling reactions, olefin polymerization, and cycloadditions.[1][2][3]
This guide provides an in-depth, experience-driven narrative on the synthesis of these valuable complexes. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, justify experimental choices, and present self-validating protocols for preparing both the 1,3-diphosphinane ligands and their subsequent nickel(II) and nickel(0) complexes. Our focus is to equip researchers with the practical knowledge and technical foundation necessary for the successful and reliable synthesis of these important chemical tools.
PART 1: Synthesis of the Archetypal 1,3-Diphosphinane Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)
The journey to the target nickel complex begins with the synthesis of the chelating ligand itself. 1,3-Bis(diphenylphosphino)propane (dppp) is a commercially available but often expensive ligand, the in-house synthesis of which can be highly cost-effective. The most robust method involves the reaction of an alkali metal phosphide with a suitable dihalide.
Causality and Experimental Insight:
The core of this synthesis is the generation of the potent diphenylphosphide (PPh₂⁻) nucleophile from chlorodiphenylphosphine using a strong reducing agent like lithium metal. This nucleophile then undergoes a classic Sₙ2 reaction with 1,3-dibromopropane. The reaction is conducted in a non-protic ethereal solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive phosphide anion. An inert atmosphere is absolutely critical, as the phosphide anion and the final dppp product are susceptible to oxidation.[4][5]
Protocol 1: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
Materials:
Chlorodiphenylphosphine (Ph₂PCl)
Lithium metal (wire or shot)
1,3-Dibromopropane
Anhydrous Tetrahydrofuran (THF)
Degassed, deionized water
Anhydrous diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Standard Schlenk line or glovebox setup
Procedure:
Preparation of Lithium Diphenylphosphide (LiPPh₂):
Under a dry, inert atmosphere (N₂ or Ar), add freshly cut lithium metal (2.1 eq.) to a Schlenk flask containing anhydrous THF.
To this suspension, add chlorodiphenylphosphine (2.0 eq.) dropwise at room temperature with vigorous stirring. The reaction is exothermic and will turn a deep red-orange color, indicating the formation of the LiPPh₂ anion.
Stir the mixture at room temperature for at least 12 hours to ensure complete conversion.
Alkylation Reaction:
Cool the LiPPh₂ solution to 0 °C using an ice bath.
Slowly add a solution of 1,3-dibromopropane (1.0 eq.) in anhydrous THF to the stirred phosphide solution. The deep red color will gradually fade.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Workup and Isolation:
Carefully quench the reaction by the slow, dropwise addition of degassed water at 0 °C to destroy any unreacted lithium metal and LiPPh₂.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the solution and remove the solvent under reduced pressure to yield a crude white solid.
Purification:
Recrystallize the crude product from hot ethanol or isopropanol to obtain pure 1,3-bis(diphenylphosphino)propane as a white, crystalline solid. The product is slightly air-sensitive and should be stored under an inert atmosphere.[4]
Fig 1. Synthesis of 1,3-bis(diphenylphosphino)propane (dppp).
PART 2: Synthesis of Air-Stable Nickel(II)-dppp Precatalysts
For convenience and ease of handling, air-stable Ni(II) complexes are often synthesized as precatalysts.[6] These can be stored on the benchtop and activated in situ to generate the catalytically active Ni(0) species. The most common method is the direct reaction of a hydrated nickel(II) halide salt with the diphosphine ligand.
Causality and Experimental Insight:
The reaction between NiCl₂·6H₂O and dppp in a protic solvent like ethanol is a straightforward ligand substitution.[1][7] The water ligands coordinated to the nickel center are readily displaced by the strongly coordinating phosphine donors of the dppp ligand to form a stable, typically square planar, four-coordinate complex. The product, [NiCl₂(dppp)], is often poorly soluble in the reaction medium, allowing for simple isolation by filtration.
Protocol 2: Synthesis of [NiCl₂(dppp)]
Materials:
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
1,3-Bis(diphenylphosphino)propane (dppp)
Ethanol (absolute)
Diethyl ether
Procedure:
Reaction Setup:
In a round-bottom flask, dissolve NiCl₂·6H₂O (1.0 eq.) in a minimal amount of absolute ethanol with gentle warming to create a clear green solution.
In a separate flask, dissolve dppp (1.0 eq.) in absolute ethanol.
Complexation:
Add the dppp solution dropwise to the stirred nickel chloride solution at room temperature.
Upon addition, a brightly colored precipitate (typically red or orange) will form immediately.
Continue stirring the suspension at room temperature for 1-2 hours to ensure complete reaction.
Isolation and Purification:
Collect the solid product by vacuum filtration.
Wash the precipitate thoroughly with fresh ethanol to remove any unreacted starting materials.
Further wash the solid with diethyl ether to facilitate drying.
Dry the complex under vacuum. The resulting solid, [NiCl₂(dppp)], is air-stable and can be stored without special precautions.[6]
Fig 2. Synthesis of the Ni(II) precatalyst [NiCl₂(dppp)].
PART 3: Synthesis of Catalytically Active Nickel(0)-dppp Complexes
The Ni(0) oxidation state is often the entry point into catalytic cycles. The most direct and clean synthesis of Ni(0)-diphosphine complexes involves the displacement of weakly bound ligands from a Ni(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0), [Ni(cod)₂].
Causality and Experimental Insight:
[Ni(cod)₂] is a commercially available, albeit highly air- and moisture-sensitive, source of Ni(0).[8][9] The 1,5-cyclooctadiene (cod) ligands are bound to the nickel center through their π-systems and are easily displaced by stronger σ-donating ligands like phosphines. The reaction is driven by the formation of the thermodynamically stable chelate complex, [Ni(dppp)₂] or [Ni(cod)(dppp)]. The stoichiometry determines the final product. All manipulations must be performed under a strictly inert atmosphere.
Protocol 3: Synthesis of [Ni(dppp)₂] from [Ni(cod)₂]
Materials:
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])
1,3-Bis(diphenylphosphino)propane (dppp)
Anhydrous Toluene
Anhydrous Pentane or Hexane
Glovebox or Schlenk line
Procedure:
Inert Atmosphere Setup:
All glassware must be oven-dried and all solvents must be anhydrous and deoxygenated. The entire procedure must be conducted in a glovebox or using rigorous Schlenk techniques.
Reaction:
In the glovebox, charge a Schlenk flask with [Ni(cod)₂] (1.0 eq.) and anhydrous toluene. This will form a yellow suspension.
Add a solution of dppp (2.05 eq.) in anhydrous toluene to the [Ni(cod)₂] suspension with stirring.
The yellow suspension will gradually dissolve and the solution color will change (often to a deeper yellow, orange, or red) as the dppp ligand displaces the COD and coordinates to the nickel center.[10]
Stir the reaction at room temperature for 2-4 hours.
Isolation:
To precipitate the product, add anhydrous pentane or hexane to the reaction mixture until the solution becomes turbid.
Allow the flask to stand, or cool it to -20 °C, to complete the precipitation.
Collect the resulting solid by filtration via cannula or in a glovebox filtration setup.
Wash the solid with copious amounts of pentane to remove the displaced cyclooctadiene.
Dry the product under high vacuum. The resulting complex, [Ni(dppp)₂], is extremely air-sensitive and must be stored and handled under a rigorously inert atmosphere.
Fig 3. Synthesis of the Ni(0) complex [Ni(dppp)₂].
PART 4: Characterization and Data Validation
The synthesis of a new compound is only complete upon its unambiguous characterization. For phosphine complexes, ³¹P{¹H} NMR spectroscopy is the most powerful and diagnostic tool.
Trustworthiness through Self-Validation:
The coordination of a phosphine ligand to a metal center causes a significant change in the electronic environment of the phosphorus nucleus, which is observed as a "coordination shift" (Δδ) in the ³¹P NMR spectrum.[11] This shift provides immediate evidence of successful complexation. For chelating diphosphines, a singlet in the spectrum confirms that both phosphorus atoms are chemically equivalent, as expected for a symmetric complex like [NiCl₂(dppp)].
Serindağ, O., & Keleş, M. (2008). Synthesis of Some Nickel(II) Diphosphine Complexes Having Coordinated Carboxylates. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(7), 580-583. Available at: [Link]
Beattie, J. W., et al. (n.d.). Nickel Complexes of Allyl and Vinyldiphenylphosphine. PMC. Available at: [Link]
Dalal, N., et al. (2021). Four- and five-coordinate nickel(ii) complexes bearing new diphosphine–phosphonite and triphosphine–phosphite ligands: catalysts for N-alkylation of amines. RSC Publishing. Available at: [Link]
van der Vlugt, J. I., et al. (2024). Reactivity of Nickel Complexes Bearing P(C=X)P Ligands (X = O, N) Toward Diazoalkanes: Evidence for Phosphorus Ylide Intermediates. UU Research Portal. Available at: [Link]
Costabile, C., et al. (2025). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. MDPI. Available at: [Link]
Gimeno, M. C., et al. (2006). Diphosphine complexes of nickel: Analogies in molecular structures and variety in crystalline arrangement. ResearchGate. Available at: [Link]
Mirica, L. M., et al. (2021). Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand. The Mirica Group. Available at: [Link]
Beattie, J. W., et al. (2022). Nickel Complexes of Allyl and Vinyldiphenylphosphine. ChemRxiv. Available at: [Link]
Roy, X., et al. (2020). Synthesis of nickel phosphinidene molecular clusters 1–3. ResearchGate. Available at: [Link]
Unal, E., et al. (2018). Diphosphine Complexes of Nickel(II) Are Efficient Catalysts for the Polymerization and Oligomerization of Ethylene: Steric Activation and Ligand Backbone Effects. ResearchGate. Available at: [Link]
Weix, D. J., et al. (2014). A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes. PMC. Available at: [Link]
Al-Masri, M. S., et al. (2021). Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity. PMC. Available at: [Link]
Al-Masri, M. S., et al. (2021). (PDF) Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity. ResearchGate. Available at: [Link]
Costabile, C., et al. (2025). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. PubMed. Available at: [Link]
Roddick, D. M. (n.d.). Synthesis of Perfluoroalkylphosphine Nickel Complexes. WyoScholar. Available at: [Link]
Moret, M.-E., et al. (2019). Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine-Benzophenone Ligand in Alkyne Cyclotrimerization. PubMed. Available at: [Link]
Lhermitte, C., et al. (2017). Facile synthesis of a nickel(0) phosphine complex at ambient temperature. RSC Publishing. Available at: [Link]
Morandi, B., et al. (2022). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Research Collection. Available at: [Link]
Thomas, C. M., et al. (2023). Synthesis, Structure, and Hydroboration Reactivity of Anionic Nickel(0) Complexes Supported by Bidentate NHC-Pyridone Ligands. ChemRxiv. Available at: [Link]
Application Notes & Protocols: Strategic Functionalization of 1,3-Diphosphinanes at the 2-Position
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the C2-Functionalized 1,3-Diphosphinane Scaffold The 1,3-diphosphinane ring system, a six-membered heterocycle containi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the C2-Functionalized 1,3-Diphosphinane Scaffold
The 1,3-diphosphinane ring system, a six-membered heterocycle containing two phosphorus atoms, represents a cornerstone in the architecture of bidentate phosphine ligands. These ligands are pivotal in coordination chemistry and homogeneous catalysis, where their steric and electronic properties can be precisely tuned to control the outcome of metal-catalyzed reactions. The methylene bridge at the 2-position (C2) is a particularly strategic site for chemical modification.
The protons on this C2 carbon are significantly more acidic than those of a simple alkane. This heightened acidity is a direct consequence of the two adjacent electron-withdrawing phosphorus atoms, which can effectively stabilize a negative charge on the intervening carbon through inductive effects and d-orbital participation. This electronic feature allows for selective deprotonation using a strong base, generating a potent C2-carbanion. This nucleophilic intermediate can then be intercepted by a wide array of electrophiles, providing a powerful and modular route to install diverse functional groups directly onto the ligand backbone.
This guide provides a detailed exploration of the mechanistic principles, a field-proven experimental protocol, and key applications for the functionalization of 1,3-diphosphinanes at the 2-position.
Mechanistic Principles: Activation and Electrophilic Quench
The core strategy for C2-functionalization hinges on a classic deprotonation-alkylation sequence. The process can be broken down into two primary steps:
Step 1: Deprotonation to Form the 2-Lithio-1,3-diphosphinane Intermediate
The reaction is initiated by treating the 1,3-diphosphinane substrate with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The chemistry is highly analogous to the well-established deprotonation of 1,3-dithianes, which are used to generate acyl anion equivalents[1][2][3]. The organolithium reagent selectively abstracts a proton from the C2 position, which is the most acidic C-H bond in the molecule.
This deprotonation is performed at low temperatures (typically -78 °C to -20 °C) for several critical reasons:
To Control Exothermicity: The acid-base reaction is highly exothermic. Low temperatures prevent uncontrolled temperature spikes that could lead to side reactions or degradation of the reagents.
To Prevent Side Reactions: n-BuLi can also act as a nucleophile. At higher temperatures, it could potentially attack the phosphorus atoms or react with the solvent (THF)[2].
To Ensure Stability of the Intermediate: The resulting 2-lithio-1,3-diphosphinane intermediate is thermally sensitive and is best generated and used at low temperatures to ensure its integrity before the addition of an electrophile.
The resulting lithium carbanion is stabilized by the two flanking phosphorus atoms, making its formation thermodynamically favorable.
Step 2: Nucleophilic Attack on an Electrophile
The generated 2-lithio-1,3-diphosphinane is a powerful carbon-centered nucleophile. It will readily react with a diverse range of electrophilic reagents (E⁺) introduced into the reaction mixture. This step forms a new carbon-carbon or carbon-heteroatom bond at the 2-position, yielding the desired functionalized product.
Caption: General mechanism for C2-functionalization.
Experimental Protocols
This section provides a representative, self-validating protocol for the synthesis of a 2-alkyl-1,3-diphosphinane derivative.
3.1. Safety Considerations
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air. All manipulations must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
Air-Sensitive Compounds: Phosphines and their lithiated intermediates are sensitive to oxidation. Degassed solvents and an inert atmosphere are crucial for success.
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when handling organolithium reagents.
3.2. Materials and Reagents
1,3-Bis(diphenylphosphino)propane (dppp) or other 1,3-diphosphinane precursor (1.0 equiv)
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
n-Butyllithium (1.1 equiv, typically 1.6 M or 2.5 M solution in hexanes)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.3. Step-by-Step Methodology
Caption: Experimental workflow for C2-functionalization.
Reaction Setup: Under a positive pressure of argon or nitrogen, add 1,3-bis(diphenylphosphino)propane (dppp) (e.g., 4.12 g, 10.0 mmol) to a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar. Add anhydrous THF (80 mL) via syringe to dissolve the solid.
Deprotonation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly, add n-butyllithium (1.1 equiv, e.g., 6.9 mL of a 1.6 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. A color change to yellow or orange is typically observed, indicating the formation of the lithiated species. Allow the reaction to stir at -78 °C for 2 hours to ensure complete deprotonation.
Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of the electrophile (e.g., benzyl bromide, 1.2 equiv, 2.05 g, 12.0 mmol) in a small amount of anhydrous THF (10 mL) dropwise to the reaction mixture.
Warming and Reaction Completion: After the addition is complete, keep the flask in the cooling bath and allow it to warm slowly to room temperature overnight while stirring.
Work-up: Carefully quench the reaction by the slow addition of degassed water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a solvent system such as hexanes/ethyl acetate) to yield the pure 2-functionalized 1,3-diphosphinane.
3.4. Characterization and Validation
The primary method for validating the success of the reaction is ³¹P{¹H} NMR spectroscopy [4][5][6].
Starting Material (dppp): Exhibits a single sharp resonance in the ³¹P{¹H} NMR spectrum, typically around -16.5 ppm (relative to 85% H₃PO₄)[4].
Product: The introduction of a substituent at the C2 position alters the electronic environment of the phosphorus atoms. This results in a downfield shift of the ³¹P resonance. The product spectrum will show a new single resonance at a different chemical shift, confirming the transformation. The disappearance of the starting material signal indicates full conversion.
Other Techniques: ¹H and ¹³C NMR will confirm the incorporation of the electrophile's structure, and mass spectrometry will confirm the molecular weight of the new compound.
Scope of Electrophiles and Applications
The robust nature of the 2-lithio-1,3-diphosphinane intermediate allows for the introduction of a wide variety of functional groups. This modularity is key to tuning the properties of the resulting diphosphine ligand for specific catalytic applications.
Electrophile Class
Example Reagent
Resulting 2-Substituent (E)
Potential Application of Ligand
Alkyl Halides
Iodomethane (CH₃I), Benzyl Bromide (BnBr)
-CH₃, -CH₂Ph
Modifying steric bulk near the metal center
Silyl Halides
Trimethylsilyl chloride (TMSCl)
-Si(CH₃)₃
Introducing bulky, electron-donating groups
Carbonyls
Acetone, Benzaldehyde
-C(OH)(CH₃)₂, -CH(OH)Ph
Introducing hydroxyl functionality for H-bonding
Isocyanates
Phenyl isocyanate (PhNCO)
-C(O)NHPh
Introducing amide groups for secondary interactions
Chloro-phosphines
Chlorodiphenylphosphine (Ph₂PCl)
-P(Ph)₂
Synthesis of tridentate P-C-P pincer ligands
Application Notes:
P-C-P Pincer Ligands: The reaction of 2-lithio-1,3-diphosphinane with chlorophosphines is a direct route to tridentate P-C-P pincer ligands. These ligands are renowned for forming highly stable, well-defined complexes with late transition metals (e.g., Pd, Pt, Rh, Ir) and are used in a variety of catalytic C-H activation and cross-coupling reactions[7][8].
Tuning Catalytic Selectivity: By introducing bulky groups (e.g., -Si(CH₃)₃, -CH₂Ph) at the C2 position, the "bite angle" and steric profile of the diphosphine ligand can be systematically modified. This allows researchers to fine-tune the selectivity (e.g., regioselectivity, enantioselectivity) of catalytic processes such as hydroformylation, hydrogenation, and cross-coupling reactions.
Immobilization and Catalyst Recycling: Introducing functional groups like alcohols or amides allows for the subsequent grafting of these expensive ligands onto solid supports (e.g., silica, polymers). This heterogenization facilitates catalyst recovery and recycling, a key goal in sustainable chemistry.
References
Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976, 476-477. Available at: [Link]
E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). 2-Lithio-1,3-dithiane. Available at: [Link] (Note: This is a general reference for the reagent class).
Juaristi, E., et al. (2013). A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis. Journal of the American Chemical Society. (Note: While the direct link is to a related article on dithianes, it mentions a computational study on 2-lithio-1,3-diphosphinane, establishing a direct link).
Ismail, W., et al. (2006). Phosphorus-31 NMR and FAB-Mass Spectroscopes to Confirm Synthesis of Diamine[1,3-bis(diphenylphosphino)propane]ruthenium(II) Complexes. Journal of the Saudi Chemical Society, 10(2), 285-294. Available at: [Link]
Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Available at: [Link]
Chem.libretexts.org. (2023). ³¹P NMR Spectroscopy. Available at: [Link] (Note: General educational resource on the technique).
Gessner, V. H. (2013). Modularly designed transition metal PNP and PCP pincer complexes based on aminophosphines: synthesis and catalytic applications. Accounts of Chemical Research, 46(4), 937-948. Available at: [Link]
Fryzuk, M. D. (2005). Dinitrogen Reduction by Pincer Complexes of Early Transition Metals. ACS Petroleum Research Fund 60th Annual Report. Available at: [Link] (Note: This links to a general report page, specific report may need searching).
Introduction: The "Goldilocks" Dilemma of Six-Membered Rings
Technical Support Center: Solubilization Strategies for Metal-1,3-Diphosphinane Complexes Welcome to the technical support hub for metal-phosphine chemistry. You are likely here because your metal-1,3-diphosphinane compl...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubilization Strategies for Metal-1,3-Diphosphinane Complexes
Welcome to the technical support hub for metal-phosphine chemistry. You are likely here because your metal-1,3-diphosphinane complex (e.g., based on 1,3-bis(diphenylphosphino)propane, or dppp ) is refusing to dissolve in the solvent required for your next step—whether that's NMR characterization, crystallization, or a biological assay.
The Core Physics:
Unlike their 5-membered ring counterparts (like dppe), 1,3-diphosphinanes form six-membered chelate rings upon metal coordination.[1][2] These rings typically adopt a chair conformation , providing exceptional thermodynamic stability and a wide bite angle (~91°).[1] While this is excellent for catalysis, it often leads to high lattice energies in the solid state. The result? A "Goldilocks" problem: the complexes are often too lipophilic for aqueous media but pack too tightly for mild organic solvents.
This guide provides the protocols to break that lattice and tailor solubility.
Module 1: Diagnostic Decision Tree
Before adding solvent, diagnose the root cause of insolubility. Use this logic flow to select the correct remediation protocol.
Figure 1: Diagnostic logic for selecting the appropriate solubilization strategy based on complex type and target application.[2]
Module 2: Protocol – Counter-Ion Metathesis
Issue: Cationic metal-diphosphinane complexes with halide counter-ions (e.g.,
) are often insoluble in low-polarity organics (DCM, THF) and insoluble in water.[1][2]
Solution: Exchange the halide for a non-coordinating, lipophilic anion (PF₆⁻, BF₄⁻, or SbF₆⁻).[1] This disrupts the crystal lattice and increases solubility in organic solvents.
Step-by-Step Workflow
Preparation: Suspend the insoluble metal-halide precursor in a small volume of Methanol (MeOH). It likely will not dissolve completely.[1][2]
Reagent Addition: Add a stoichiometric excess (1.1 eq) of a soluble salt containing the desired anion.
Avoid: Potassium salts if K-solubility is an issue in MeOH.[1][2]
Reaction: Stir at room temperature for 1–3 hours.
Visual Cue: The suspension should change texture.[1] The product (complex + new anion) often precipitates as a finer powder, or conversely, dissolves if enough MeOH is used.
Add Dichloromethane (DCM) .[1][2] The desired complex with the new anion (e.g.,
) will dissolve in DCM.[1] The byproduct salt ( or ) will remain solid.
Filter through Celite to remove the inorganic salt.[1]
Isolation: Concentrate the DCM filtrate and precipitate by adding Diethyl Ether or Pentane.[1]
Validation Table: Anion Impact on Solubility
Anion
Solubility Profile
Best For
Chloride ()
Poor in organics, poor in water
Precursor storage
Hexafluorophosphate ()
Excellent in Acetone, DCM, Acetonitrile
Crystallization, NMR
Tetraphenylborate ()
High in non-polar organics
Membrane transport studies
Nitrate ()
Moderate water solubility (if cation permits)
Biological precursors
Module 3: Troubleshooting "Oiling Out"
Issue: You attempt to crystallize your complex, but instead of crystals, a viscous oil separates at the bottom of the flask.
Cause: 1,3-diphosphinane complexes often have flexible propyl linkers.[1] Rapid precipitation traps solvent, preventing ordered packing (crystallization).[1]
The "Slow Diffusion" Fix:
Do not use direct precipitation. Use a three-layer diffusion system.
Layer 1 (Bottom): Dissolve complex in minimal DCM or Chloroform (dense solvent).[1][2]
Layer 2 (Buffer): Carefully pipette a thin layer of pure solvent (DCM) on top.[1][2] This acts as a buffer to slow mixing.[1][2]
Layer 3 (Top): Carefully layer Hexane or Pentane (precipitant) on top.[1][2]
Process: Seal and leave undisturbed in the dark. The buffer layer ensures the precipitant diffuses slowly, allowing the chair conformation to pack into a lattice rather than collapsing into an oil.[1]
Module 4: Biological Solubility (Aqueous)
Issue: Standard dppp complexes are highly toxic to cells but insoluble in media.[1]
Solution: If you cannot chemically modify the ligand (e.g., using sulfonated dppp), you must use a co-solvent system.[1]
Dissolve the complex in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
Note: If it resists, mild sonication (30 sec) is safe.[1] Gold(I) and Platinum(II) dppp complexes are generally thermally stable up to 50°C.[1][2]
Prepare your cell culture media (e.g., RPMI + 10% FBS).[1]
Critical Step: Add the DMSO stock to the media while vortexing the media .[1]
Why? Adding media to DMSO often causes immediate precipitation due to the "solvent shock."[1] Adding DMSO to vortexing media dilutes it instantly.[1][2]
Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
FAQs: Rapid Fire Troubleshooting
Q: My
NMR shows multiple peaks after dissolving in DMSO. Did it decompose?A: Not necessarily. DMSO is a coordinating solvent.[1][2] It may have displaced a weakly bound counter-ion or coordinated to an open metal site (common in Pt(II) species).[1][2] Run a stability check by taking spectra at t=0 and t=24h. If the ratio changes, it is decomposing/ligand exchange. If stable, it is a solvent adduct.
Q: I used
for metathesis and now my solution is grey. What happened?A: Silver sensitivity. Excess can reduce to metallic silver () if exposed to light or reducing agents, causing colloidal greying.[1]
Fix: Filter the solution through a 0.2
PTFE syringe filter. Perform all Silver reactions in the dark (wrap flask in foil).
Q: Can I use water-soluble phosphines like TPPTS with 1,3-diphosphinane backbones?A: Yes, sulfonated analogues of dppp exist but are harder to synthesize.[1] A commercial alternative is to use ligand mixing : Keep one dppp ligand for stability and coordinate a second, highly hydrophilic monodentate ligand (like TPPTS or a thioglucose) to the metal center to pull the whole complex into the aqueous phase.[1]
References
Berners-Price, S. J., & Filipovska, A. (2011). Gold compounds as therapeutic agents for human diseases.[1] Metallomics, 3(9), 863-873.[1][2]
Puddephatt, R. J. (1983). The Chemistry of Gold.[1] Elsevier Science.[1][2] (Foundational text on Gold-Phosphine coordination and solubility).
Engel, R. (2004). Synthesis of Carbon-Phosphorus Bonds.[1][2] CRC Press.[1][2] (Reference for synthesizing water-soluble diphosphinane derivatives).
Shaw, C. F. (1999). Gold-based therapeutic agents.[1][2] Chemical Reviews, 99(9), 2589-2600.[1][2] [1][2]
McKeage, M. J., et al. (2002). Antitumor activity of gold(I) diphosphine complexes.[1] Journal of Inorganic Biochemistry, 99, 2589.[1] (Specific data on lipophilicity vs. cytotoxicity of dppp complexes).
Technical Support Center: Controlling Pyramidal Inversion Barriers in 1,3-Diphosphinanes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study and application of 1,3-diphosphinanes. This guide is designed to provide expert insights and pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study and application of 1,3-diphosphinanes. This guide is designed to provide expert insights and practical solutions for controlling phosphorus (P) inversion barriers, a critical factor in the design of P-stereogenic ligands, catalysts, and advanced materials. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is P-inversion and why is it a key consideration for 1,3-diphosphinanes?
A: P-inversion, or pyramidal inversion, is a fluxional process where a trivalent phosphorus atom and its three substituents move through a planar transition state, effectively "turning inside out" like an umbrella in the wind.[1] For phosphines, this process has a significantly higher energy barrier (e.g., ~132 kJ/mol for PH₃) compared to analogous amines like ammonia (NH₃), which inverts billions of times per second at room temperature.[1][2]
In 1,3-diphosphinanes, a six-membered heterocyclic ring containing two phosphorus atoms, this inversion is critical because it dictates the configurational stability of the phosphorus centers. If the inversion barrier is low, P-stereogenic centers will rapidly racemize, making it impossible to isolate individual enantiomers. Conversely, if the barrier is high, the phosphinane is configurationally stable, allowing for its use in stereospecific applications such as asymmetric catalysis. Controlling this barrier is therefore paramount to harnessing the full potential of these molecules.
Q2: What are the primary factors that influence the P-inversion barrier?
A: The energy barrier to P-inversion is not fixed; it is highly sensitive to the electronic and steric environment around the phosphorus atom. Understanding these factors is the first step in rationally designing molecules with a desired inversion rate.
Electronic Effects: The electronegativity of substituents plays a major role. More electronegative substituents generally increase the inversion barrier. This is because they decrease the p-character of the P-lone pair, making the planar transition state (which requires the lone pair to be in a pure p-orbital) less accessible. Conversely, π-conjugative effects, where the phosphorus lone pair can delocalize into an adjacent π-system, can significantly lower the inversion barrier.[3][4]
Steric Effects: Increasing the steric bulk of the substituents on the phosphorus atom generally increases the inversion barrier. The planar transition state requires bond angles to expand to 120°, and bulky groups will create significant van der Waals strain, destabilizing this state relative to the pyramidal ground state.
Ring Strain (Geometric Constraints): Incorporating the phosphorus atom into a small or rigid ring system, such as a phosphirane (3-membered ring), dramatically increases the inversion barrier.[4] The strain of forcing the endocyclic bonds into a planar geometry in the transition state is energetically prohibitive. While 1,3-diphosphinanes (6-membered rings) are more flexible, their conformational preferences, such as chair conformations, and the presence of 1,3-diaxial interactions can influence the stability of the transition state.[5][6][7]
Q3: How are P-inversion barriers measured experimentally and computationally?
A: A combination of experimental and computational techniques is typically employed for a comprehensive understanding.
Experimental - Dynamic NMR (DNMR) Spectroscopy: This is the most common experimental method.[8] If the rate of P-inversion is within the NMR timescale (typically 1 to 1000 s⁻¹), changes in temperature will cause distinct changes in the NMR spectrum. At low temperatures ("slow exchange limit"), separate signals for diastereotopic groups in the two enantiomers may be observed. As the temperature is raised, these signals broaden, coalesce into a single broad peak at the "coalescence temperature," and then sharpen into a time-averaged signal at high temperatures ("fast exchange limit"). By analyzing the line shape at different temperatures, the rate constants for inversion can be determined, which are then used to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the inversion process.[8]
Computational - Density Functional Theory (DFT): Computational chemistry provides invaluable insight into the inversion mechanism and energetics.[9][10] By calculating the energies of the pyramidal ground state and the planar transition state, the inversion barrier can be predicted. DFT studies can also distinguish between different possible transition state geometries, such as the typical "umbrella" (vertex) transition state or a T-shaped (edge) transition state, which can occur with highly electronegative substituents.[3][4][11]
Troubleshooting Guides & Experimental Protocols
This section addresses specific challenges you may encounter during your research, providing actionable advice and detailed protocols.
Problem 1: My synthesized 1,3-diphosphinane shows broad, poorly resolved NMR signals at room temperature.
Probable Cause: You are likely observing dynamic exchange on the NMR timescale. The P-inversion rate of your compound at room temperature is causing coalescence of signals. This is not a sample purity issue, but a manifestation of the molecule's dynamic behavior.
Solution Workflow: Perform a variable-temperature (VT) NMR experiment.
Step 1: Low-Temperature Scan. Cool the sample down in the NMR spectrometer in 10-15 K increments (e.g., from 298 K to 183 K). At a sufficiently low temperature, the inversion process will become slow on the NMR timescale. You should observe the broad signals resolving into sharp, distinct peaks corresponding to the static structure.
Step 2: High-Temperature Scan. Warm the sample up from room temperature in 10-15 K increments. The broad signals should sharpen into a single, time-averaged peak as the inversion rate becomes very fast.
Step 3: Identify Coalescence Temperature (Tc). Carefully pinpoint the temperature at which the distinct signals from the low-temperature regime merge into a single broad peak. This Tc is crucial for calculating the inversion barrier.
Step 4: Line Shape Analysis. For a precise determination of the activation free energy (ΔG‡), perform a full line shape analysis using specialized software.[8] This involves fitting the experimental spectra at various temperatures to simulated spectra to extract the rate constants (k) for the exchange.
Diagram: Workflow for Investigating Dynamic NMR Behavior
Caption: Workflow for characterizing a dynamic process using VT-NMR.
Problem 2: I am attempting to synthesize a P-chiral 1,3-diphosphinane but the product is always racemic. How can I increase the inversion barrier to achieve configurational stability?
Probable Cause: The inversion barrier of your target molecule is too low, leading to rapid racemization at ambient or reaction temperatures.
Strategic Solutions:
Increase Steric Hindrance: Redesign your synthesis to incorporate bulkier substituents either directly on the phosphorus atoms or on the carbon backbone of the diphosphinane ring. For example, replacing a P-methyl group with a P-tert-butyl or P-phenyl group will significantly increase the barrier.
Introduce Electronegative Substituents: Incorporate atoms like oxygen, nitrogen, or halogens into the substituents on phosphorus. This can stabilize the pyramidal ground state, increasing the energy required to reach the planar transition state.
Utilize Geometric Constraints: While modifying the 6-membered ring itself is complex, ensure that the substituents and overall conformation do not create a situation that would favor a lower-energy planar transition state. Analyze the chair conformation and potential ring-flipping barriers, as these are coupled to the P-inversion process. The presence of bulky groups will favor equatorial positions, which in turn influences the steric environment around the axial P-lone pair.[5][6]
Table 1: Factors Influencing P-Inversion Barriers
Factor
Influence on Barrier Height
Rationale
Example Modification
Substituent Electronegativity
Increase
Stabilizes pyramidal ground state by increasing s-character of the lone pair.
P-Alkyl → P-OR, P-NR₂
Substituent Steric Bulk
Increase
Destabilizes planar transition state due to increased van der Waals strain.
P-Me → P-tBu, P-Mesityl
π-Conjugation
Decrease
Stabilizes planar transition state by delocalizing the lone pair into a p-orbital.
P-Alkyl → P-Aryl, P-Vinyl
Ring Strain
Increase
Increases angle strain in the planar transition state.
Acyclic → 3- or 4-membered ring
Single Electron Oxidation
Decrease
Forms a phosphoniumyl radical cation with a much lower inversion barrier (~5 kcal/mol).[12]
Catalytic amount of a single electron oxidant.
Problem 3: My DFT calculations of the inversion barrier are inconsistent with my experimental NMR data.
Probable Cause: This is a common issue that can arise from several aspects of the computational model. The goal is to ensure your in silico model accurately represents the in vitro experimental conditions.
Troubleshooting Checklist:
Basis Set and Functional: Are you using an adequate level of theory? For phosphorus compounds, a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)) is recommended for accurate results.[9] Test a few different DFT functionals (e.g., B3LYP, M06-2X) to check for consistency.
Solvent Effects: Did you perform the calculation in the gas phase? NMR experiments are run in solution. The polarity of the solvent can influence the relative energies of the ground and transition states. Include a solvent model in your calculation, such as the Polarizable Continuum Model (PCM), to account for this.[10]
Transition State Verification: Have you confirmed you have found the true transition state? A frequency calculation must be performed on your optimized transition state structure. A genuine transition state will have exactly one imaginary frequency corresponding to the inversion motion.[9][10]
Mechanism Mismatch: Are you assuming the correct inversion pathway? While a D₃h-like "vertex" inversion is common, systems with highly electronegative substituents may proceed through a T-shaped "edge" inversion mechanism, which could have a different energy barrier.[11] Ensure your computational search has explored alternative pathways.
Protocol: Basic DFT Calculation of a P-Inversion Barrier
Ground State Optimization: Build the 1,3-diphosphinane molecule in its lowest energy (e.g., chair) conformation. Perform a geometry optimization and frequency calculation at your chosen level of theory (e.g., B3LYP/6-311++G(d,p) with a PCM solvent model for chloroform). Confirm there are no imaginary frequencies.
Transition State (TS) Guess: Create an initial guess for the TS structure by forcing one of the phosphorus centers and its three attached atoms to be planar.
TS Optimization: Perform a transition state optimization (e.g., using the QST2/QST3 or Berny algorithm) from the guess structure.
TS Verification: Run a frequency calculation on the optimized TS geometry. Confirm the presence of one and only one imaginary frequency. Animate this frequency to ensure it corresponds to the pyramidal inversion motion.
Calculate the Barrier: The electronic energy barrier is the difference in the electronic energies of the optimized TS and the optimized ground state. To compare with experimental ΔG‡, you must include zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy from the frequency calculations.
Diagram: Relationship of Factors in Controlling P-Inversion
Caption: Interplay of factors and methods for P-inversion barrier control.
References
Reichl, K. D., Ess, D. H., & Radosevich, A. T. (2013). Catalyzing pyramidal inversion: configurational lability of P-stereogenic phosphines via single electron oxidation. Journal of the American Chemical Society, 135(25), 9354–9357. [Link]
Montgomery, C. D. (2013). Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. Journal of Chemical Education, 90(6), 782-785. [Link]
Notario, R., & Alcamí, M. (2016). PP-Rotation, P-Inversion and Metathesis in Diphosphines Studied by DFT Calculations: Comments on Some Literature Conflicts. Molecules, 21(11), 1563. [Link]
ResearchGate. (n.d.). Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. [Link]
Mó, O., Yáñez, M., & Elguero, J. (2001). Inversion Processes in Phosphines and Their Radical Cations: When Is a Pseudo-Jahn−Teller Effect Operative?. The Journal of Physical Chemistry A, 105(9), 1639–1647. [Link]
ResearchGate. (2016). PP-Rotation, P-Inversion and Metathesis in Diphosphines Studied by DFT Calculations: Comments on Some Literature Conflicts. [Link]
ResearchGate. (n.d.). About the Inversion Barriers of P-Chirogenic Triaryl-Substituted Phosphanes. [Link]
Ferao, A. E., & Alcaraz, A. G. (2020). Benchmarking the inversion barriers in σ3λ3-phosphorus compounds: a computational study. New Journal of Chemistry, 44(21), 8763-8770. [Link]
Tadros, S. M., Mansour, M., Naik, D. V., & Moehring, G. A. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex. Journal of Visualized Experiments, (185), e64160. [Link]
LibreTexts Chemistry. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]
Technical Support Center: Grignard Synthesis of 1,3-Diphosphinane
Executive Summary & Core Philosophy The synthesis of 1,3-diphosphinane (a six-membered heterocycle containing phosphorus at the 1 and 3 positions) via Grignard reagents is a high-precision operation. Unlike standard carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Philosophy
The synthesis of 1,3-diphosphinane (a six-membered heterocycle containing phosphorus at the 1 and 3 positions) via Grignard reagents is a high-precision operation. Unlike standard carbon-carbon bond formations, this reaction involves the coupling of hard/soft nucleophiles with highly oxophilic and moisture-sensitive phosphorus electrophiles.
The Central Challenge: The reaction typically involves the cyclization of a phosphorus-containing electrophile (e.g., a bis(chlorophosphino)methane derivative) with a carbon-based 1,3-di-Grignard reagent (or vice versa). The failure mode is almost always oligomerization rather than cyclization, or oxidative degradation of the P(III) center.
This guide treats your reaction setup as a closed-loop system . If one variable (inert atmosphere, stoichiometry, or temperature) deviates, the system cascades into failure.
Diagnostic Workflow (Visualizing the Failure Paths)
The following flowchart illustrates the critical decision nodes in the synthesis. Use this to identify where your specific experiment likely deviated.
Caption: Logic flow for diagnosing 1,3-diphosphinane synthesis failures based on visual cues and ³¹P NMR signatures.
Critical Troubleshooting Guide
Issue 1: The "Gunk" Problem (Oligomerization)
Symptom: The reaction mixture becomes viscous, or ³¹P NMR shows a forest of peaks rather than a clean singlet/doublet.
Root Cause: Violation of the Ruggli-Ziegler Dilution Principle . In ring-closing reactions, if the concentration is too high, intermolecular reaction (polymerization) is kinetically favored over intramolecular reaction (cyclization).
Parameter
Standard Protocol
Optimized Protocol (The Fix)
Concentration
0.5 M - 1.0 M
< 0.05 M (High Dilution)
Addition Rate
Dropwise (10-20 min)
Slow infusion (4-8 hours) via syringe pump
Temperature
0°C to RT
-78°C for addition, slow warm to RT
Corrective Action:
Use a Simultaneous Addition technique: Add both the di-Grignard and the phosphorus electrophile slowly into a large volume of vigorously stirred solvent (THF) simultaneously from two separate addition funnels. This keeps the instantaneous concentration of both reagents extremely low, favoring ring closure.
Issue 2: The "Dead" Grignard (1,3-Di-Grignard Instability)
Symptom: Low yield, recovery of starting material, or formation of cyclopropane.
Root Cause: 1,3-di-Grignard reagents (e.g., from 1,3-dibromopropane) are notoriously unstable. They often undergo intramolecular Wurtz coupling to form cyclopropane and magnesium bromide, destroying the reagent before it reacts with your phosphorus source.
Corrective Action:
Switch Solvents: Ensure you are using THF rather than Diethyl Ether. The higher Lewis basicity of THF stabilizes the monomeric Grignard species.
Temperature Control: Prepare the di-Grignard at < 0°C and use it immediately. Do not reflux 1,3-di-Grignards for extended periods.
Activation: Use Rieke Magnesium (
) if the initiation is sluggish at low temperatures, rather than heating it [1].
Issue 3: The "Ghost" Peak (Oxidation)
Symptom: ³¹P NMR shows a dominant peak shifted downfield (positive ppm, typically +30 to +60 ppm relative to the expected phosphine).
Root Cause: Phosphines are "oxygen sponges." 1,3-diphosphinanes are electron-rich and rapidly scavenge trace oxygen from solvents or argon lines.
Corrective Action:
Degassing: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for all solvents.
Scavenger: Add a trace amount of a sacrificial phosphine (like triphenylphosphine) if the impurity persists, though this complicates purification.
Glassware: All glassware must be flame-dried under vacuum.[1]
Frequently Asked Questions (Technical Support)
Q: Can I use commercially available di-Grignards for this synthesis?A: It is risky. Commercial di-Grignards often have high salt content and variable titers due to the Wurtz coupling issue described above. For 1,3-diphosphinane synthesis, fresh preparation is mandatory to ensure the exact stoichiometry required for ring closure.
Q: My ³¹P NMR shows two isomers. Is my reaction failed?A: Not necessarily. 1,3-diphosphinanes often exist as cis/trans diastereomers regarding the substituents on the phosphorus atoms relative to the ring plane. You should see two distinct sets of signals. These can sometimes be separated by crystallization or careful chromatography under inert atmosphere.
Q: How do I quench the reaction without oxidizing the product?A: Do not use standard aqueous NH₄Cl in an open flask.
Cool the mixture to 0°C.
Use degassed saturated aqueous NH₄Cl.
Perform the quench under a positive pressure of Argon.
Cannula transfer the organic layer to a Schlenk flask containing a drying agent (
) that has also been degassed.
Q: Why is my yield stuck at 30%?A: This is typical for medium-ring formations via Grignard. To break the 30% ceiling, you must strictly enforce the High Dilution protocol (see Issue 1). Additionally, ensure your phosphorus electrophile (e.g.,
) is pure; hydrolyzed P-Cl bonds (forming P-OH) will quench the Grignard immediately [2].
References
Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264. Link
Hays, H. R. (1968).[2] Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. The Journal of Organic Chemistry, 33(10), 3690–3694.[2] Link[2]
Yoshifuji, M., et al. (1984). Synthesis and Structure of Bis(2,4,6-tri-tert-butylphenyl)diphosphene. Journal of the American Chemical Society, 106(8), 2453–2455. (Context on bulky phosphine stabilization). Link
Keglevich, G. (2015). Cyclic Phosphine Oxides and Phosphinamides from Di-Grignard Reagents.[3][4] The Journal of Organic Chemistry, 80(21), 10769–10780. Link
Disclaimer: This guide assumes the user is trained in Schlenk line techniques and the handling of pyrophoric materials. Always consult your institution's Chemical Hygiene Plan before attempting organophosphorus synthesis.
1,3-diphosphinane vs dppp catalytic efficiency comparison
An in-depth analysis of bidentate phosphine ligands reveals that catalytic efficiency is rarely just a function of electronic donation; it is fundamentally governed by steric geometry and conformational dynamics. When co...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of bidentate phosphine ligands reveals that catalytic efficiency is rarely just a function of electronic donation; it is fundamentally governed by steric geometry and conformational dynamics. When comparing dppp (1,3-bis(diphenylphosphino)propane) to 1,3-diphosphinane derivatives, researchers are essentially comparing the catalytic consequences of an acyclic, flexible backbone versus a rigid, cyclic framework.
This guide objectively evaluates how these structural differences dictate their performance across different transition-metal catalyzed workflows, providing actionable insights for drug development professionals and synthetic chemists.
Structural Causality: Flexibility vs. Rigidity
The core divergence between dppp and 1,3-diphosphinane lies in their backbone mechanics and resulting bite angles.
dppp (Flexible Propane Backbone):
When dppp coordinates to a transition metal (e.g., Pd or Ni), it forms a six-membered chelate ring. Because the propane backbone is acyclic, this chelate ring is highly fluxional. It exhibits geometric fluctuations, readily switching between chair and boat conformations (). This flexibility allows the ligand to adapt its bite angle (typically around 92°) to stabilize various intermediate geometries during the catalytic cycle, such as shifting from square planar to tetrahedral configurations.
1,3-Diphosphinane (Rigid Cyclic Backbone):
In contrast, 1,3-diphosphinane is a dialphosphacyclohexane derivative where the phosphorus atoms are embedded directly within a six-membered ring (1)[1]. This structural constraint completely locks the ligand's conformation. By eliminating chair-boat fluxionality, the ligand enforces a rigid, fixed bite angle on the metal center. While this rigidity can increase the activation barrier for initial oxidative addition, the immense steric bulk and constrained geometry forcefully accelerate reductive elimination —often the rate-limiting step in cross-coupling reactions.
Structural causality: How ligand backbone rigidity dictates the preferred catalytic pathway.
Comparative Catalytic Performance
The choice between a flexible or rigid ligand should be dictated by the specific demands of the catalytic cycle.
In electrocatalysis (such as the Hydrogen Evolution Reaction, HER), the ability of the metal center to stabilize transient hydride intermediates is paramount. Heteroleptic Ni(II) complexes utilizing the flexible dppp ligand show exceptionally high turnover frequencies (TOF ~706 s⁻¹) and low overpotentials (~600 mV) because the ligand can physically flex to accommodate the necessary electronic changes ().
Conversely, in Pd-catalyzed cross-coupling (e.g., regioselective Heck arylation), ligand flexibility can be a liability. Studies demonstrate that flexible chelating diphosphines like dppp often deliver moderate yields (35–47%) and lower regioselectivity (7:1 to 13:1 β/α ratio) because the flexibility allows the formation of off-cycle, inactive palladium species (2)[2]. In these scenarios, the rigid architecture of 1,3-diphosphinane prevents off-cycle degradation and forces rapid reductive elimination, thereby preserving the active catalyst pool and driving higher overall Turnover Numbers (TON).
Quantitative Performance Summary
Metric
dppp (Acyclic Backbone)
1,3-diphosphinane (Cyclic Backbone)
Chelate Ring Flexibility
High (Chair ⇌ Boat)
Low (Conformationally Locked)
Bite Angle Dynamics
Variable (~92°)
Constrained / Fixed
Ni-Catalyzed HER TOF
~706 s⁻¹ (Optimal)
Sub-optimal (Restricted stabilization)
Pd-Catalyzed Heck Yield
35–47% (Moderate)
High (Prevents off-cycle species)
Primary Catalytic Utility
Intermediate stabilization
Accelerated reductive elimination
Self-Validating Experimental Protocol
To objectively benchmark the catalytic efficiency of dppp versus 1,3-diphosphinane in your own laboratory, you must employ a self-validating kinetic workflow. End-point yields are insufficient; you must monitor the reaction over time to distinguish between initial rate bursts (TOF) and long-term catalyst survival (TON).
Step 1: In Situ Catalyst Assembly
In a rigorously degassed glovebox environment, combine the metal precursor (e.g., Pd(OAc)₂) with the target ligand (dppp or 1,3-diphosphinane) in a 1:1.1 molar ratio.
Use a non-coordinating solvent (e.g., toluene or THF) to ensure the ligand coordinates exclusively to the metal center without solvent competition.
Step 2: Substrate & Internal Standard Addition
Add the coupling partners (e.g., aryl halide and olefin) at the desired concentration.
Critical Step: Introduce a chemically inert internal standard. Use n-dodecane for GC-FID analysis or 1,3,5-trimethoxybenzene for quantitative ¹H-NMR. This ensures that all subsequent concentration measurements are self-calibrated against evaporative losses or volumetric errors.
Step 3: Kinetic Sampling & Quenching
Initiate the reaction via heating.
Extract 50 µL aliquots at precise intervals (e.g., 5, 15, 30, 60, and 120 minutes).
Immediately quench each aliquot by diluting it in cold ethyl acetate exposed to air (to intentionally oxidize and deactivate the catalyst).
Step 4: Data Interpretation
Plot the product concentration versus time. If the dppp catalyst shows a rapid initial spike followed by a flatline, it indicates that its flexibility led to off-cycle deactivation. A linear, sustained upward slope for the 1,3-diphosphinane catalyst validates its structural rigidity in preventing degradation.
Self-validating experimental workflow for benchmarking catalytic kinetic profiles.
Conclusion
The selection between dppp and 1,3-diphosphinane is a strategic choice between flexibility and rigidity. For reactions requiring the stabilization of transient, high-energy intermediates (like electrocatalytic HER), the fluxional propane backbone of dppp is superior. However, for demanding cross-coupling methodologies where sluggish reductive elimination leads to catalyst death, the conformationally locked architecture of 1,3-diphosphinane provides the necessary steric pressure to drive the reaction to completion.
References
1.[1] Theoretical investigation on conformational preferences and structural properties of 2-lithio-1,3-diphosphinane and 2-lithio-1,3-dimethyl-1,3-diphosphinane. Structural Chemistry. URL:
2.[2] Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. URL:
3. Cationic heteroleptic Ni(ii) complexes of dithiocarbamate and phosphine ligands: synthesis, characterization and proton reduction study. Dalton Transactions. URL:
Structural Elucidation of 1,3-Diphosphinane Chair Conformations: A Methodological Comparison Guide
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Content Type: Analytical Methodology Comparison & Experimental Guide As a Senior Application Scientist in structural chemistry, I freq...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Chemists, and Drug Development Professionals
Content Type: Analytical Methodology Comparison & Experimental Guide
As a Senior Application Scientist in structural chemistry, I frequently encounter the analytical bottleneck of resolving complex stereoelectronic effects in phosphorus-containing heterocycles. The 1,3-diphosphinane system—particularly its highly reactive 2-lithio derivatives—presents a unique stereochemical challenge. The chair conformation of these molecules is not merely dictated by steric bulk, but by a delicate balance of hyperconjugation, the polarizability of the phosphorus atoms, and the highly ionic nature of the C–Li bond.
In this guide, we objectively compare the performance of In-House Microfocus Single-Crystal X-ray Diffraction (SCXRD) —the gold standard for absolute structural determination—against alternative modalities like Variable-Temperature Solution-State NMR and Density Functional Theory (DFT) Modeling . By understanding the causality behind these experimental choices, researchers can build self-validating workflows for rational drug design and catalyst development.
The Analytical Challenge: Stereoelectronics in 1,3-Diphosphinanes
1,3-diphosphinanes adopt chair conformations that are highly sensitive to their substitution patterns. Unlike simple cyclohexanes, the presence of two phosphorus atoms introduces sharp C–P–C bond angles (typically 98°–100°) due to the high
-character of the phosphorus lone pairs. When lithiated at the 2-position, the resulting carbanion is stabilized by adjacent phosphorus atoms.
As demonstrated by Jalalimanesh et al. in their computational analyses [1], the stability trend of 2-lithio-1,3-diphosphinane derivatives is governed by hyperconjugative interactions (e.g.,
) and the ionic nature of the C–Li bond. However, as Cramer and Denmark established [2], while computational and solution-state models provide dynamic frameworks, X-ray crystallography remains unrivaled for elucidating the absolute solid-state atomic coordinates of phosphorus-stabilized carbanions.
Product & Methodology Comparison
To map the chair conformation and extract actionable data (bond lengths, angles, and atomic displacement parameters), researchers must choose the correct analytical tool. Below is an objective comparison of the three primary methodologies.
Table 1: Performance Comparison of Analytical Modalities
Feature
Microfocus SCXRD (Primary Tool)
Variable-Temp NMR (Alternative 1)
DFT Modeling (Alternative 2)
Primary Data Output
Absolute 3D atomic coordinates
Time-averaged coupling constants ()
Relative conformational energies
State of Matter
Solid (Single Crystal at 100 K)
Solution (e.g., THF-)
In silico (Gas phase/Solvent model)
Stereoelectronic Resolution
Direct observation of bond lengthening
Inferred via Karplus relationships
Calculated NBO charges
Dynamic Information
None (Static solid-state snapshot)
Excellent (Exchange rates via EXSY)
Transition state energy barriers
Sample Requirements
High-quality single crystal (>50 µm)
~5–10 mg highly pure compound
None (Computational hardware)
Throughput & Cost
Moderate throughput / High CapEx
High throughput / High CapEx
High throughput / Low CapEx
The Verdict: While DFT predicts the theoretical stability of the chair conformation (e.g., equatorial vs. axial lithium positioning) and NMR provides bulk solution dynamics, only Microfocus SCXRD yields the empirical C–Li bond metrics (typically 2.15–2.25 Å) and definitive torsional angles required to unequivocally prove hyperconjugative stabilization in the solid state.
Experimental Workflow & Logical Integration
To achieve a holistic understanding of the 1,3-diphosphinane system, these three tools are rarely used in isolation. The diagram below illustrates the synergistic workflow required to validate the chair conformation.
Caption: Workflow comparing SCXRD, NMR, and DFT for elucidating 1,3-diphosphinane chair conformations.
Self-Validating Experimental Protocol: SCXRD of 2-Lithio-1,3-Diphosphinane
Because 2-lithio-1,3-diphosphinanes are exquisitely sensitive to moisture and oxygen, standard crystallographic mounting techniques will result in immediate sample degradation. The following protocol utilizes a causality-driven, self-validating approach to ensure data integrity.
Step 1: Inert Crystal Harvesting
Action: Inside an argon-filled glovebox (<1 ppm O₂/H₂O), transfer the crystallization vial (e.g., grown from THF/pentane at -30 °C) into a petri dish filled with dry, degassed Paratone-N oil.
Causality: The heavy oil acts as a physical barrier against atmospheric moisture during the brief transfer from the glovebox to the diffractometer.
Validation Check: Crystals should remain optically clear and birefringent under polarized light. Opaque or "cloudy" crystals indicate loss of solvent of crystallization or oxidation.
Step 2: Mounting and Cryocooling
Action: Select a single crystal (approx. 0.15 × 0.15 × 0.10 mm) using a micromount. Rapidly transfer the mount to the goniometer head and immediately quench the crystal in an open-flow nitrogen cryostream set to 100 K .
Causality: Rapid cryocooling serves two purposes: it prevents the thermal degradation of the highly reactive lithiated species over the 4–8 hour X-ray exposure, and it minimizes thermal atomic displacement parameters (ADPs), allowing for the precise location of the highly mobile, electron-poor lithium atom.
Validation Check: The absence of powder diffraction "ice rings" in the initial 10-second screening frames confirms that the Paratone oil successfully excluded moisture.
Step 3: Data Collection Strategy
Action: Utilize a dual-source microfocus diffractometer equipped with a Mo-Kα X-ray source (
= 0.71073 Å) rather than Cu-Kα. Collect a full sphere of data using and scans.
Causality: Mo-Kα radiation is specifically chosen to minimize X-ray absorption effects caused by the heavier phosphorus atoms. This ensures high-resolution data collection (up to
= 0.75 Å), which is mathematically required to accurately resolve the subtle bond lengthening associated with hyperconjugation in the chair conformation.
Step 4: Integration and Refinement
Action: Integrate the data using standard reduction software (e.g., APEX4) and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on
(SHELXL).
Causality: 1,3-diphosphinanes often exhibit whole-molecule disorder (e.g., overlapping chair conformations flipped by 180°). Careful anisotropic refinement and the application of geometric restraints (e.g., SADI, SIMU) are required to model these states.
Validation Check: The correct assignment of the lithium atom is validated by an
value < 5% and the absence of residual Q-peaks > 0.5 e/ų in the final difference Fourier map near the C2 position.
References
Jalalimanesh, N., Saberi Roongiani, F., Jafarpour, F., & Rezanejade Bardajee, G. "Theoretical investigation on conformational preferences and structural properties of 2-lithio-1,3-diphosphinane and 2-lithio-1,3-dimethyl-1,3-diphosphinane." Structural Chemistry, 24, 1063–1069 (2013). URL:[Link]
Cramer, C. J., Denmark, S. E., Miller, P. C., Dorow, R. L., Swiss, K. A., & Wilson, S. R. "Structure and Dynamics of Phosphorus(V)-Stabilized Carbanions: A Comparison of Theoretical, Crystallographic, and Solution Structures." Journal of the American Chemical Society, 115(19), 8810–8817 (1993). URL:[Link]
Validation
comparing rigid vs flexible diphosphine ligand selectivity
An In-Depth Technical Guide to Diphosphine Ligand Selection: Unpacking the Role of Structural Rigidity in Catalytic Selectivity In the intricate world of homogeneous catalysis, the choice of ligand is paramount, often se...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Diphosphine Ligand Selection: Unpacking the Role of Structural Rigidity in Catalytic Selectivity
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, often serving as the primary determinant of a reaction's success, particularly its selectivity. For researchers, scientists, and drug development professionals, navigating the vast landscape of available ligands can be a formidable challenge. This guide offers a deep dive into the fundamental principles governing the performance of one of the most crucial classes of ligands: diphosphines. We will objectively compare the influence of structural rigidity versus flexibility on catalytic selectivity, supported by experimental data, mechanistic insights, and validated protocols to empower rational catalyst design.
The Decisive Parameter: Understanding the Bite Angle
At the heart of the distinction between rigid and flexible diphosphine ligands lies the concept of the natural bite angle (βn) . This is the preferred P-M-P angle determined by the ligand's backbone geometry, calculated using molecular mechanics.[1][2] This single parameter profoundly influences the steric and electronic environment around the metal center, which in turn dictates the outcome of the catalytic cycle.
Steric Effects : The bite angle directly impacts the steric congestion around the metal. A wider bite angle can create a more open coordination sphere in one plane while increasing crowding in another, influencing substrate approach and transition state energies.[2]
Electronic Effects : Modifications to the P-M-P angle alter the hybridization of the metal's orbitals, affecting its electronic properties and, consequently, its reactivity and selectivity.[1]
The rigidity of the ligand's backbone determines whether this bite angle is fixed or adaptable. Rigid ligands possess a well-defined, constrained bite angle, while flexible ligands can adjust their bite angle to accommodate the geometric preferences of different metal centers or intermediate species in a catalytic cycle.[1][3]
Figure 1: Classification of diphosphine ligands based on backbone flexibility.
Flexible Diphosphine Ligands: Adaptability at a Cost
Flexible diphosphines are characterized by a backbone, often a simple alkyl chain, that allows for considerable conformational freedom. Prototypical examples include dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane).
This flexibility allows the ligand to chelate to a metal center with a wide range of bite angles, accommodating the ideal geometries of various intermediates.[3][4] For instance, a ligand with a natural bite angle near 90° can comfortably occupy apical-equatorial positions in a trigonal bipyramidal complex, a common intermediate in reactions like hydroformylation.[1]
However, this same flexibility can be a double-edged sword. The lower energy barrier for conformational changes can lead to the formation of multiple, energetically similar catalyst-substrate intermediates, potentially opening different reaction pathways that result in a mixture of products and thus, lower selectivity.[5]
Rigid Diphosphine Ligands: Selectivity Through Constraint
Rigid diphosphine ligands incorporate backbones that severely restrict conformational freedom, thereby enforcing a specific bite angle. These backbones are often based on sterically demanding and structurally defined units like binaphthyl (BINAP ), ferrocene (dppf ), or xanthene (Xantphos ).[6][7][8]
The primary advantage of this rigidity is the creation of a well-defined and predictable chiral pocket or coordination environment around the metal center.[9][10] This structural preorganization minimizes the number of possible transition states, forcing the substrate to approach in a specific orientation and dramatically enhancing selectivity.
A key application of this principle is in asymmetric catalysis, where ligands like BINAP create highly organized catalytic complexes that can yield products with exceptional enantiomeric excess.[11] Similarly, rigid ligands with wide bite angles, such as Xantphos, are designed to enforce a specific coordination geometry (e.g., bis-equatorial), which can steer a reaction towards a desired constitutional isomer, such as the linear aldehyde in hydroformylation.[2][8]
Performance Comparison: A Tale of Two Chemistries
The choice between a rigid and a flexible ligand is dictated by the specific demands of the catalytic transformation. The following case studies, supported by experimental data, illustrate how ligand architecture directly translates to catalytic performance.
Case Study 1: Regioselectivity in the Heck Reaction
The Heck reaction provides a clear example of how bite angle influences regioselectivity. A study comparing the performance of flexible (dppe, dppp) and rigid (dppf) ligands in the reaction of phenyl triflate with 1-octene demonstrates this effect.
Ligand
Abbreviation
Backbone
Type
Natural Bite Angle (βn)
Conversion (%)
Desired Product Yield (%)
Isomer Yield (%)
Selectivity (Desired/Isomers)
1,2-Bis(diphenylphosphino)ethane
dppe
Ethane
Flexible
~85°
19
6
8
0.8
1,3-Bis(diphenylphosphino)propane
dppp
Propane
Flexible
~91°
32
19
6
3.2
1,1'-Bis(diphenylphosphino)ferrocene
dppf
Ferrocene
Rigid
~99°
98
73
19
3.8
Data sourced from a study on the Heck reaction of phenyl triflates with 1-octene.[12]
Analysis: The flexible dppe ligand, with its small bite angle, shows poor conversion and virtually no selectivity. The slightly more flexible and larger-bite-angle dppp performs better. However, the rigid dppf ligand, with its larger and more defined bite angle of ~99°, provides a dramatic increase in both conversion and selectivity towards the desired branched product.[7][12] This highlights how a more constrained coordination geometry can favor a specific reaction pathway.
Case Study 2: Regioselectivity in Rhodium-Catalyzed Hydroformylation
Hydroformylation of alkenes can yield both linear and branched aldehydes. The regioselectivity is highly dependent on the ligand. The key intermediate is a five-coordinate trigonal bipyramidal complex. Ligands with wide bite angles (>120°) preferentially occupy two equatorial positions, which sterically favors the formation of the linear aldehyde. In contrast, ligands with small bite angles (~90°) tend to occupy one equatorial and one apical position, leading to lower selectivity.[1][2]
Figure 2: The influence of ligand bite angle on coordination geometry and regioselectivity in hydroformylation.
Analysis: The superior performance of wide-bite-angle ligands like Xantphos in promoting linear-selective hydroformylation is a classic example of rational ligand design.[8] The rigid backbone forces the metal into a specific geometry that minimizes steric interactions in the transition state leading to the linear product.[2] Flexible ligands like dppe lack this pre-organization and are consequently less selective.[1]
Experimental Section: A Framework for Ligand Evaluation
To ensure trustworthiness and provide a practical framework, the following protocols describe a self-validating system for comparing ligand performance.
Protocol 1: General Synthesis of Diphosphine Ligands
While many ligands are commercially available, understanding their synthesis provides valuable context. A common method involves the reaction of an alkali metal organophosphide with a dihalide.[13]
Example: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)
Prepare Sodium Diphenylphosphide (NaPPh₂): In a glovebox or under an inert atmosphere (N₂ or Ar), dissolve diphenylphosphine (Ph₂PH) in a dry, aprotic solvent like THF or dioxane.
Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise at 0 °C. The reaction is complete when hydrogen evolution ceases or the solution color changes.
Coupling Reaction: To the freshly prepared NaPPh₂ solution, add 1,3-dichloropropane dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for several hours or overnight.
Workup: Quench the reaction carefully with degassed water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., diethyl ether or toluene).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/toluene).
Protocol 2: Comparative Evaluation in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a standardized workflow to compare a rigid ligand (e.g., dppf) against a flexible ligand (e.g., dppe) in a common C-C bond-forming reaction.[14]
Figure 3: Experimental workflow for the comparative evaluation of diphosphine ligands in catalysis.
Step-by-Step Methodology:
Preparation: In a glovebox or under an inert atmosphere, prepare two identical oven-dried Schlenk tubes.
Tube 1 (Flexible Ligand): Charge the tube with the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the flexible ligand (e.g., dppe, 0.022 mmol, 2.2 mol%).
Tube 2 (Rigid Ligand): Charge the second tube with the exact same reagents and quantities as Tube 1, but substitute the flexible ligand with the rigid ligand (e.g., dppf, 0.022 mmol, 2.2 mol%).
Solvent Addition: Add an equal volume of degassed solvent (e.g., 5 mL of toluene) to each tube via syringe.
Reaction: Place both tubes in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitoring: Monitor the progress of both reactions simultaneously by taking small aliquots at regular time intervals (e.g., 1h, 4h, 12h) and analyzing them by GC-MS or LC-MS.
Workup: Once the reactions are complete (or after a set time), cool the tubes to room temperature, quench with water, and extract the product with an organic solvent.
Analysis: Purify the product from both reactions (e.g., via column chromatography) and determine the isolated yield. This direct, parallel comparison under identical conditions provides a reliable measure of the relative performance of the two ligands.
Conclusion
The structural dichotomy between rigid and flexible diphosphine ligands offers a powerful tool for controlling catalytic selectivity.
Rigid Ligands excel in applications requiring high stereochemical control, such as asymmetric catalysis, or when a specific coordination geometry is needed to favor the formation of one constitutional isomer over another. Their pre-organized structure creates a well-defined catalytic environment, often leading to superior selectivity and activity.
Flexible Ligands , while often less selective, can be effective, robust, and economical choices for transformations where absolute stereochemical or regiochemical control is not the primary objective. Their conformational adaptability can sometimes be advantageous in catalytic cycles involving multiple coordination geometries.
Ultimately, the optimal ligand choice is reaction-dependent. The principles and protocols outlined in this guide provide a foundational framework for making informed decisions, moving from empirical screening towards rational catalyst design based on a mechanistic understanding of how ligand architecture governs performance.
References
Bite angle - chemeurope.com. (n.d.). Retrieved March 7, 2026, from [Link]
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Bite Angle Effects of Diphosphines in Carbonylation Reactions.
Birkholz, M., & Freixa, Z. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (24), 4357-4363.
Birkholz, M., & Freixa, Z. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions. Retrieved March 7, 2026, from [Link]
Štěpnička, P., & Císařová, I. (2018). Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants. Dalton Transactions, 47(34), 11733-11744.
Shaughnessy, K. H. (2007).
Salzer, A., & Burkhardt, S. (2013). Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. Organometallics, 32(5), 1349-1360.
Wikipedia. (n.d.). Diphosphine ligands. Retrieved March 7, 2026, from [Link]
Štěpnička, P., & Císařová, I. (2018). Synthesis and Coordination Behavior of a Flexible Bis(phosphinoferrocene) Ligand. Molecules, 23(8), 2049.
ResearchGate. (n.d.). Synthesis of New Diphosphine Ligands and their Application. Retrieved March 7, 2026, from [Link]
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. Retrieved March 7, 2026, from [Link]
ResearchGate. (2022). SPSiPs, A New Class of Biphosphine Ligands Based on SPSiOL with a Large Dihedral Angle. Retrieved March 7, 2026, from [Link]
Brown, M. K., & Corey, E. J. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 108(40), 16733-16737.
ResearchGate. (2002). (dppe)Pt(OTf)(2) and (R-BINAP)Pt(OTf)(2) Lewis acids catalyze the Diels-Alder reaction by different mechanisms. Retrieved March 7, 2026, from [Link]
PubMed. (2014). Flexible coordination of diphosphine ligands leading to cis and trans Pd(0), Pd(II), and Rh(I) complexes. Retrieved March 7, 2026, from [Link]
University of California, San Diego. (2022). Flexible Chelating Diphosphine Ligands and Their Interactions with Late Transition Metals. Retrieved March 7, 2026, from [Link]
PubMed. (2001). Chiral diphosphites derived from D-glucose: new ligands for the asymmetric catalytic hydroformylation of vinyl arenes. Retrieved March 7, 2026, from [Link]
ResearchGate. (2018). Ligand and Solvent Selection in Challenging Catalytic Reactions. Retrieved March 7, 2026, from [Link]
Durand, D. J., & Fey, N. (2019). Computational Ligand Descriptors for Catalyst Design. Chemical Reviews, 119(11), 6561-6594.
Houk, K. N., & Cheong, P. H.-Y. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes.
ResearchGate. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. Retrieved March 7, 2026, from [Link]
Engle, K. M., & Lu, G. (2019). Enantioselective Coupling of Dienes and Phosphine Oxides. Journal of the American Chemical Society, 141(42), 16623-16628.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Reaction Efficiency: The Critical Role of BINAP in Modern Catalysis. Retrieved March 7, 2026, from [Link]
Royal Society of Chemistry. (2025). Bisphosphine ligand conformer selection to enhance descriptor database representation: improving statistical modelling outcomes. Chemical Science. Retrieved March 7, 2026, from [Link]
Feringa, B. L., & Zhao, D. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis.
PubMed. (2010). Rational design of diphosphorus ligands--a route to superior catalysts. Retrieved March 7, 2026, from [Link]
van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895-904.
Taylor & Francis. (n.d.). Diphosphine ligand – Knowledge and References. Retrieved March 7, 2026, from [Link]
Güneri, G., & Aydin, M. (2019). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions.
ChemRxiv. (2024). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. Retrieved March 7, 2026, from [Link]
spectroscopic identification of 1,3-diphosphinane oxides
Spectroscopic Identification of 1,3-Diphosphinane Oxides: A Comparative Analytical Guide As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter the analytical bottleneck of identifying co...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Identification of 1,3-Diphosphinane Oxides: A Comparative Analytical Guide
As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter the analytical bottleneck of identifying complex stereocenters in heterocyclic systems. 1,3-Diphosphinane oxides—six-membered rings containing two phosphorus atoms at the 1 and 3 positions—are highly valued as bidentate ligands and organocatalysts[1]. However, their synthesis invariably yields a mixture of diastereomers due to the stereogenic nature of P1, C2, and P3.
This guide objectively compares the primary spectroscopic modalities used to identify and differentiate these stereoisomers, providing self-validating experimental protocols and mechanistic causality to ensure absolute analytical confidence.
Comparative Overview of Analytical Modalities
To unambiguously identify 1,3-diphosphinane oxide diastereomers (typically cis/meso and trans/racemic forms), researchers must choose the appropriate analytical tool. Table 1 compares the performance, limitations, and primary utility of the standard techniques.
Table 1: Performance Comparison of Analytical Modalities
Analytical Modality
Primary Utility
Stereochemical Sensitivity
Throughput
Key Limitation
³¹P / ¹H / ¹³C NMR
Primary structural & diastereomeric assignment.
High. Discriminates axial vs. equatorial P=O bonds via chemical shifts and .
Medium
Requires soluble samples; complex spectra for strongly coupled systems.
FTIR-ATR
Rapid confirmation of P=O oxidation state and H-bonding.
Absolute. Maps exact bond lengths and torsion angles.
Low
Requires high-quality single crystals; solid-state conformation may differ from solution.
While X-ray crystallography provides absolute certainty, it is a low-throughput method. Therefore, a synergistic approach utilizing Multinuclear NMR (for solution-state stereochemistry) and FTIR (for rapid functional group validation) is the industry standard.
Deep Dive: Multinuclear NMR Spectroscopy (The Gold Standard)
The Causality of the Method:
³¹P NMR is the premier tool for organophosphorus identification because the ³¹P nucleus boasts a 100% natural abundance and a wide chemical shift dispersion. Tertiary phosphine oxides typically resonate between +20 and +55 ppm[2].
In the rigid chair conformation of a 1,3-diphosphinane ring, the chemical shift is dictated by stereoelectronic interactions. Due to
hyperconjugative effects and steric compression, an equatorial P=O bond generally resonates downfield compared to an axial P=O bond [3]. Furthermore, the two-bond phosphorus-phosphorus coupling constant () across the C2 methylene bridge is highly sensitive to the dihedral angle between the phosphoryl groups, allowing for the rapid differentiation of cis (meso) and trans (racemic) isomers.
Table 2: Typical NMR & IR Parameters for 1,3-Diphosphinane Dioxides
Isomer Type
Typical Chair Conformation
³¹P Chemical Shift (ppm)
Coupling (Hz)
IR (cm⁻¹)
cis-isomer (meso)
a,e-P=O (Asymmetric environment)
~35.0 - 40.0 (Two distinct signals if unsymmetrical)
10 - 20 Hz
~1185
trans-isomer (rac)
e,e-P=O (Symmetrical environment)
~45.0 - 52.0 (Single downfield shift)
30 - 45 Hz
~1195
Self-Validating NMR Protocol
To ensure quantitative accuracy and prevent misassignment due to chemical shift drift, use the following self-validating workflow:
Sample Preparation: Dissolve 15-20 mg of the purified 1,3-diphosphinane oxide in 0.6 mL of anhydrous CDCl₃.
Validation Step: Ensure the CDCl₃ contains 0.03% v/v TMS. The TMS peak (0.00 ppm) validates the ¹H and ¹³C scales, ruling out solvent-induced referencing errors.
Standardization: Insert a sealed glass capillary containing 85% H₃PO₄ into the NMR tube.
Validation Step: This acts as an absolute external standard for ³¹P NMR (set to 0.0 ppm). Because phosphine oxide shifts are highly sensitive to concentration and trace moisture, an external standard prevents the misidentification of diastereomers based on slight ppm drifts.
Acquisition (³¹P{¹H}): Acquire the spectrum using inverse-gated decoupling .
Causality: Standard continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of certain phosphorus signals. Inverse-gated decoupling suppresses NOE, ensuring that the integral ratio perfectly matches the true diastereomeric excess (d.e.) of your sample.
2D Confirmation (¹H-³¹P HMBC):
Validation Step: Map the correlation between the C2 methylene bridge protons (typically 2.0–3.5 ppm) and the P1/P3 nuclei. If this correlation is missing, the ring has likely opened during the oxidation step, invalidating the 1,3-diphosphinane assignment.
Deep Dive: Vibrational Spectroscopy (FTIR-ATR)
The Causality of the Method:
Fourier-transform infrared (FTIR) spectroscopy provides an orthogonal, high-throughput method to confirm the phosphorus oxidation state. The P=O stretching vibration (
) is intensely IR active due to the massive change in the dipole moment during the stretch, typically appearing as a sharp band between 1150 and 1200 cm⁻¹[2][4].
However, the exact wavenumber is a direct readout of the molecule's microenvironment. If the 1,3-diphosphinane oxide engages in intermolecular hydrogen bonding (e.g., with trace water) or coordinates to a metal center, electron density is pulled away from the phosphoryl oxygen. This weakens the P=O bond, shifting the absorption to lower wavenumbers (e.g., 1130–1156 cm⁻¹)[4].
Self-Validating FTIR-ATR Protocol
Calibration: Run a background scan on the empty diamond ATR crystal, followed immediately by a polystyrene film standard.
Validation Step: Verify that the polystyrene reference peak appears at exactly 1601 cm⁻¹ (±1 cm⁻¹). This proves the interferometer is calibrated and the P=O shift you observe is real, not an instrumental artifact.
Measurement: Apply 1-2 mg of the solid analyte to the crystal. Engage the anvil to ensure uniform contact.
Spectral Cross-Referencing: Identify the
band (~1185 cm⁻¹).
Validation Step: Actively scan the 3200–3500 cm⁻¹ region for broad -OH stretches. If an -OH band is present and the P=O band is abnormally low (<1150 cm⁻¹), the sample is hygroscopic and has formed a hydrogen-bonded hydrate network. The sample must be dried under vacuum before absolute structural assignment can be finalized.
Analytical Workflow Visualization
The following diagram illustrates the logical progression from crude synthesis to absolute stereochemical confirmation.
Fig 1. Analytical workflow for the isolation and spectroscopic validation of diastereomers.
Conclusion
Relying on a single spectroscopic method to identify 1,3-diphosphinane oxides often leads to stereochemical misassignments. By combining the high-throughput functional group validation of FTIR with the stereoelectronically sensitive, self-validating ³¹P NMR protocols outlined above, researchers can confidently map the complex 3D architecture of these critical organophosphorus compounds.
References
Syntheses and michael additions to vinylidene diphosphine complexes, researcher.life,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRfdgJBTD7FqMWZJykKf22fyAykhmwBNg-y-UO53-q0m6dWJDGWFyL2oBHJXIuTe0nnx3WaPoC-SQT_U7kJotBTIxkiKrHqNnGMqy-HwaslyxElQskD0Pjtm9jo3pO64K9RclToQHx9lM5NYgXiLXC4_UnhxSYXGe27gWO5IIa7v6fgKO86S-kr4d-dqEN4XlSqnliiFgplPiyb5E3tHjt0Il3Ct0JLHjeXCZw2xaQjj1bJVV8eWHc2X4gOUMvccn3296J0VkVyojT4z0k7KDJIkYWBTWEdspAYNvNmihDDNE0PmYGpJea2TkJoILQqtGlM7Rz]
A Density Functional Study of 2-Lithio-1,3-dithiane and 2-Lithio-2-phenyl-1,3-dithiane: Conformational Preference of the C−Li Bond and Structural Analysis, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzbMeaA4xrNT7wgixOnaJZ2Isk90-1h16hl_q62DzyTUTC9fqZeY992XFdhs5YcUHyFN-_q8ZgJVyJd20WWGY2NjYjtLgSc4wjVIWxKqmxHQXKnZisN1efeQFN58GoD7sAfZZOxJYgBg==]
Selective Synthesis and Stabilization of Peroxides via Phosphine Oxides, RSC Publishing,[https://vertexaisearch.cloud.google.
Synthesis of diphenyl-(2-thienyl)phosphine, its chalcogenide derivatives and a series of novel complexes of lanthanide nitrates, RSC Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG8FfH3HcOWOEpnjaosXLhGA77TlBDP11r5xsMWKNP3NdMcC0Do9tUQq7kVy-WEpvoV-zW9gUQM4t3yOXVdfkPortwr0sTvTjHKNe7RQtiKuCJ7UivEIGUGsvgKAZ7z0h5__rrWdFB0JqVIuzV-iooXAk0NazwZHud]
benchmarking 1,3-diphosphinane in asymmetric synthesis
[chiral drug Logical flow of 1,3-diphosphinane features dictating catalytic performance. Quantitative Benchmarking: Performance Data To objectively evaluate 1,3-diphosphinane, we benchmark it against BINAP, DuPhos, and J...
Author: BenchChem Technical Support Team. Date: March 2026
[chiral drug
Logical flow of 1,3-diphosphinane features dictating catalytic performance.
Quantitative Benchmarking: Performance Data
To objectively evaluate 1,3-diphosphinane, we benchmark it against BINAP, DuPhos, and Josiphos in the Rh-catalyzed asymmetric hydrogenation of a standard benchmark substrate: methyl (Z)-α-acetamidoacrylate.
DuPhos achieves near-perfect ee (>99%) and massive turnover numbers (TON = 10,000), cementing its status as the gold standard for unhindered dehydroamino acids.
1,3-Diphosphinane bridges a critical gap. While its ee (96%) is slightly lower than DuPhos for this specific substrate, its conformational flexibility allows it to maintain high TONs (5,000) even when substrate steric bulk increases. The tunable nature of the 2-position on the phosphinane ring allows chemists to iteratively optimize the catalyst for specific API precursors, making it a highly versatile tool for .
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol for Rh-catalyzed asymmetric hydrogenation using a chiral 1,3-diphosphinane ligand is designed as a self-validating system. The protocol includes built-in visual and physical indicators to confirm catalytic viability at every step.
Standardized self-validating workflow for Rh-catalyzed asymmetric hydrogenation.
Step-by-Step Methodology:
Catalyst Preparation (Glovebox Required):
Action: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral 1,3-diphosphinane ligand (1.1 mol%) in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes.
Causality & Validation: The slight excess of ligand ensures complete metal complexation. The solution will transition from pale yellow to a deep orange/red. This colorimetric shift visually validates the successful formation of the [Rh(COD)(1,3-diphosphinane)]⁺ pre-catalyst.
Substrate Introduction:
Action: Add methyl (Z)-α-acetamidoacrylate (1.0 mmol) dissolved in 5 mL of degassed methanol to the catalyst solution. Transfer the mixture to a high-pressure stainless-steel autoclave.
Causality: Methanol is chosen as the co-solvent because its polarity stabilizes the charged Rh-intermediate during the oxidative addition of hydrogen, lowering the activation energy barrier.
Hydrogenation & Real-Time Monitoring:
Action: Purge the autoclave with H₂ gas three times to remove residual nitrogen, then pressurize to 5 atm. Stir at 25°C for 12 hours.
Causality & Validation: The reaction is self-validating via pressure drop. A stoichiometric decrease in H₂ pressure on the autoclave gauge confirms real-time catalytic turnover. Furthermore, if the system is compromised by oxygen ingress, the catalyst will decompose into Rh(0) nanoparticles, turning the solution black (a built-in failure indicator). A successful reaction remains homogeneous and turns pale yellow as the dihydride species forms.
Workup and Chiral Analysis:
Action: Vent the H₂ gas, concentrate the mixture under reduced pressure, and pass through a short silica plug (eluting with EtOAc) to remove the metal complex. Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee%).
Conclusion
While 5-membered phospholanes like DuPhos remain the apex for specific unhindered substrates, 1,3-diphosphinane ligands offer a highly tunable, conformationally dynamic alternative. By leveraging the stereoelectronic properties of the 6-membered ring, drug development professionals can overcome steric limitations in complex asymmetric syntheses, maintaining high turnover numbers without sacrificing enantioselectivity.
References
Imamoto, T. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. URL:[Link]
Jalalimanesh, N., Saberi Roongiani, F., Jafarpour, F., & Rezanejade Bardajee, G. (2013). Theoretical investigation on conformational preferences and structural properties of 2-lithio-1,3-diphosphinane and 2-lithio-1,3-dimethyl-1,3-diphosphinane. Structural Chemistry, 24(4), 1063-1069. URL:[Link]
Vidal-Ferran, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. URL:[Link]
Comparative
thermal stability analysis of 1,3-diphosphinane metal frameworks
The integration of phosphine ligands into metal-organic frameworks (MOFs) and coordination complexes has opened new frontiers in heterogeneous catalysis and advanced materials science [1]. Among these, 1,3-diphosphinane...
Author: BenchChem Technical Support Team. Date: March 2026
The integration of phosphine ligands into metal-organic frameworks (MOFs) and coordination complexes has opened new frontiers in heterogeneous catalysis and advanced materials science [1]. Among these, 1,3-diphosphinane metal frameworks stand out due to their unique stereoelectronic properties. However, for applications in drug development and industrial catalysis—where high-temperature cross-coupling or hydroformylation reactions are standard—the thermal stability of these frameworks is the critical bottleneck.
This guide provides an objective, data-driven comparison of the thermal stability of 1,3-diphosphinane metal frameworks against alternative ligand systems, detailing the mechanistic causality behind their performance and providing a self-validating experimental workflow for thermal profiling.
Mechanistic Foundations of Thermal Stability
The thermal robustness of a metal-organic framework is dictated by two primary factors: metal-ligand bond dissociation energy and ligand-centered structural rigidity [2].
Unlike linear diphosphines such as 1,3-bis(diphenylphosphino)propane (dppp), 1,3-diphosphinanes are six-membered heterocyclic rings containing two phosphorus atoms. This cyclic architecture enforces a rigid chair conformation [3]. When coordinating to soft transition metals (e.g., Pt(II), Pd(II), or Cu(I)), the pre-organized geometry of the 1,3-diphosphinane ring minimizes the entropic penalty of coordination.
Furthermore, computational Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses reveal that hyperconjugative stereoelectronic interactions within the 1,3-diphosphinane ring enhance the polarizability of the phosphorus atoms [3]. This leads to stronger
-donation and -backbonding with the metal center. Consequently, while linear diphosphines often undergo thermally induced backbone fragmentation or P-C bond cleavage at elevated temperatures, the rigid 1,3-diphosphinane structure restricts the vibrational modes necessary to reach the transition state for decomposition, pushing its thermal degradation threshold significantly higher [4].
Comparative Performance Analysis
To contextualize the performance of 1,3-diphosphinane frameworks, we must compare them against both flexible phosphine frameworks and standard high-stability carboxylate MOFs (e.g., UiO-66).
While hard metal-oxo clusters (like Zr(IV) in UiO-66) exhibit superior absolute thermal stability [5], they lack the soft Lewis base catalytic sites required for many pharmaceutical cross-coupling reactions. Within the realm of catalytically active soft-metal frameworks, 1,3-diphosphinanes offer a superior balance of stability and reactivity [6].
Table 1: Thermal Stability and Catalytic Performance Metrics
To objectively validate the thermal stability of a newly synthesized 1,3-diphosphinane framework, researchers must employ a self-validating multimodal approach. Relying solely on Thermogravimetric Analysis (TGA) is insufficient, as frameworks can undergo amorphous phase transitions (loss of porosity and catalytic activity) well before mass loss occurs [2].
Action: Wash the synthesized framework with a low-boiling solvent (e.g., dichloromethane), followed by supercritical CO
drying or vacuum heating at 80°C for 12 hours.
Causality: Coordinated or trapped solvent molecules artificially depress the apparent decomposition temperature by initiating early-stage endothermic mass loss [5].
Step 2: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
Action: Heat 5–10 mg of the activated sample from 25°C to 800°C at a rate of 5°C/min under a dynamic nitrogen atmosphere (50 mL/min). Monitor evolved gases via MS.
Causality: TGA quantifies the exact temperature of mass loss (
). Coupling with MS identifies the evolved fragments (e.g., detecting specific phosphine fragments vs. CO). This validates whether the failure is ligand-centered (P-C cleavage) or node-centered [4].
Action: Mount the sample on a heating stage within the diffractometer. Collect powder XRD patterns at 25°C increments from 100°C up to the
identified in Step 2.
Causality: VT-XRD tracks the retention of crystallinity. If the diffraction peaks broaden or disappear before
, the framework has undergone thermal amorphization, defining its true operational thermal limit [6].
Step 4: Differential Scanning Calorimetry (DSC)
Action: Run a parallel sample in a DSC crucible under identical heating conditions to Step 2.
Causality: DSC detects phase transitions (glass transitions, melting, or solid-solid phase changes) that do not involve mass loss, providing a complete thermodynamic profile of the framework's stability.
Workflow Visualization
Multimodal thermal stability analysis workflow for metal frameworks.
Strategic Recommendations
For drug development professionals utilizing transition-metal catalysis, 1,3-diphosphinane frameworks offer a highly stable, reusable alternative to homogeneous phosphine catalysts. When selecting a framework for high-temperature reactions (>150°C):
Prioritize Cyclic Ligands: Favor 1,3-diphosphinanes over linear diphosphines to prevent premature thermal degradation and catalyst leaching.
Validate with VT-XRD: Never rely on TGA alone. Ensure the framework maintains its crystalline porosity at your target reaction temperature to guarantee size-selective catalytic activity.
A Comparative Guide to the Ring Strain Energy of 1,3-Diphosphinane: A DFT Perspective
For researchers and professionals in drug development and materials science, understanding the conformational energetics of heterocyclic scaffolds is paramount. The 1,3-diphosphinane ring system, a six-membered heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and materials science, understanding the conformational energetics of heterocyclic scaffolds is paramount. The 1,3-diphosphinane ring system, a six-membered heterocycle containing two phosphorus atoms, presents a unique structural motif with significant potential in ligand design and coordination chemistry. Its stability, reactivity, and coordinating ability are intrinsically linked to its three-dimensional structure, which is governed by the inherent ring strain. This guide provides an in-depth comparison of the ring strain energy (RSE) of 1,3-diphosphinane with analogous six-membered rings, grounded in the principles of Density Functional Theory (DFT) calculations.
While direct experimental thermochemical data for 1,3-diphosphinane is scarce, DFT provides a powerful predictive tool for elucidating its energetic landscape. This guide will not only present comparative data but also explain the causal mechanisms behind the computational strategies employed, offering a self-validating framework for researchers to apply to their own systems of interest.
The Concept of Ring Strain Energy in Heterocycles
Ring strain is a measure of the inherent destabilization of a cyclic molecule compared to a corresponding strain-free, open-chain analogue. This excess energy arises from several factors, including:
Angle Strain (Baeyer Strain): Deviation of internal bond angles from their ideal values (e.g., 109.5° for sp³-hybridized atoms).
Torsional Strain (Pitzer Strain): Eclipsing interactions between substituents on adjacent atoms.
Transannular Strain (Prelog Strain): Steric repulsion between substituents across the ring.
For six-membered rings like cyclohexane, the adoption of a non-planar "chair" conformation effectively minimizes all three types of strain, resulting in a highly stable, virtually strain-free system.[1][2] The introduction of heteroatoms, such as nitrogen in piperidine or phosphorus in phosphinane, alters the ring's geometry—bond lengths and angles—and thus modulates the overall ring strain.
Quantifying Ring Strain: The Homodesmotic Reaction Approach
A robust theoretical method for calculating RSE involves the use of homodesmotic reactions.[3] These are hypothetical, isodesmic reactions where the number and type of all bonds are conserved between reactants and products.[4] Furthermore, the hybridization states of atoms and the counts of specific atom-to-hydrogen bonds (e.g., C(sp³)-H, P(sp³)-H) are also conserved. This meticulous conservation ensures that the calculated reaction enthalpy primarily reflects the change in ring strain, as other energetic contributions are effectively canceled out.
For a generic six-membered ring like 1,3-diphosphinane (C₄H₁₀P₂), a suitable homodesmotic reaction would be:
The Ring Strain Energy (RSE) is then calculated as the negative of the enthalpy change (ΔH) of this reaction. A positive RSE indicates destabilization of the ring relative to its acyclic components.
Experimental Protocol: A Detailed DFT Workflow for RSE Calculation
Herein, we outline a rigorous, step-by-step computational methodology for determining the RSE of 1,3-diphosphinane and its analogues.
1. Conformational Search and Geometry Optimization:
For each molecule in the homodesmotic reaction (both cyclic and acyclic), perform an initial conformational search to identify the lowest energy conformer. For 1,3-diphosphinane, this would involve optimizing the chair, boat, and twist-boat conformations.
Perform full geometry optimizations on all identified low-energy conformers.
Recommended DFT Functional: A dispersion-corrected functional is crucial for accurately capturing non-covalent interactions that influence conformational energies. The M06-2X functional is a robust choice for main-group thermochemistry. Alternatively, a double-hybrid functional like B2PLYP-D can offer higher accuracy.
Recommended Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as cc-pVTZ or def2-TZVP, is recommended for all atoms to ensure a flexible description of the electron density.
2. Vibrational Frequency Calculation:
For each optimized structure, perform a vibrational frequency analysis at the same level of theory.
Confirm that each structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
The frequency calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at the desired temperature (typically 298.15 K).
3. Single-Point Energy Refinement:
To achieve higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., cc-pVQZ or def2-QZVP) or a more computationally expensive, highly correlated method like CCSD(T). This is often referred to as a composite method.
4. Enthalpy Calculation:
The final enthalpy (H) of each molecule is calculated by summing the refined electronic energy from the single-point calculation and the thermal correction to enthalpy from the frequency calculation.
H = E_single-point + H_thermal_correction
5. RSE Calculation:
Calculate the reaction enthalpy (ΔH) for the balanced homodesmotic equation:
ΔH_rxn = ΣH_products - ΣH_reactants
The Ring Strain Energy is the negative of the reaction enthalpy:
RSE = -ΔH_rxn
Visualization of the DFT Workflow
Caption: Workflow for calculating Ring Strain Energy (RSE) using DFT.
Comparative Analysis of Six-Membered Rings
While a definitive RSE value for 1,3-diphosphinane awaits a dedicated computational study following the protocol above, we can compare it to its carbocyclic and heterocyclic analogues based on established data and chemical principles.
The archetypal "strain-free" ring. Its chair conformation accommodates ideal sp³ bond angles (~109.5°) and staggered C-H bonds, minimizing angle and torsional strain.[1]
Piperidine
C₅H₁₁N
Nitrogen
Low (~0.5-2.0)
The C-N bond is shorter than a C-C bond. This slightly puckers the ring but the overall strain remains very low, similar to cyclohexane.
1,3-Dioxane
C₄H₈O₂
Oxygen
Low (~0-1.0)
Shorter C-O bonds and a smaller C-O-C angle compared to C-C-C lead to a more puckered chair, but overall strain is minimal. Anomeric effects can influence conformational preference but have a minor impact on total RSE.
Phosphorinane
C₅H₁₁P
Phosphorus
Expected: Very Low (< 1.0)
The C-P bond (~1.85 Å) is significantly longer than C-C (~1.54 Å) or C-N (~1.47 Å). This flattens the ring structure, reducing torsional strain. The preference for smaller C-P-C bond angles (~100°) also minimizes angle strain. Replacing CH₂ with P is known to reduce RSE.[5]
1,3-Diphosphinane
C₄H₁₀P₂
Phosphorus
Expected: Very Low (~0)
The introduction of a second phosphorus atom is expected to further decrease any residual strain. The longer C-P bonds and preference for smaller bond angles at phosphorus can be more easily accommodated in the six-membered ring, likely resulting in a virtually strain-free system, analogous to cyclohexane.
Discussion: Why Phosphorus Reduces Strain in Six-Membered Rings
The primary reason for the expected low ring strain in phosphorinane and 1,3-diphosphinane is the atomic and bonding characteristics of phosphorus compared to carbon, nitrogen, or oxygen.
Longer Bond Lengths: The covalent radius of phosphorus is larger than that of second-row elements. The resulting longer C-P bonds (approx. 1.85 Å) compared to C-C (1.54 Å) or C-N (1.47 Å) lead to a "flatter" and more flexible chair conformation. This increased flexibility reduces the energy penalty associated with torsional strain (eclipsing interactions) as the ring can more easily adopt an ideal staggered arrangement.
Smaller Ideal Bond Angles: The natural bond angle for a C-P-C linkage in an acyclic phosphine is typically around 100°, which is significantly smaller than the ~109.5° ideal tetrahedral angle for carbon. In a six-membered ring, which requires internal angles around this value, the phosphorus atom experiences very little angle strain. In contrast, forcing a C-C-C bond into a smaller angle in a cyclobutane ring, for example, induces significant angle strain. A study on five-membered rings showed that replacing a CH₂ group with a phosphorus or sulfur atom reduces the RSE, consistent with less angle strain.[5]
Therefore, the substitution of one, and particularly two, methylene groups in a cyclohexane ring with phosphine groups is predicted to result in a thermodynamically stable, low-strain system. The 1,3-diphosphinane ring should be considered a highly favorable scaffold from an energetic standpoint, with its conformational preferences being dictated more by the steric and electronic nature of its substituents rather than by inherent ring strain.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the ring strain energy of 1,3-diphosphinane using modern computational chemistry techniques. Although a precise, experimentally validated RSE value is not yet published, a clear rationale based on DFT principles and trends in homologous series points towards a virtually strain-free structure. The key takeaway for researchers is the understanding that the larger atomic radius and preference for acute bond angles of phosphorus significantly alleviate the angle and torsional strains that can be present in other six-membered heterocycles. The detailed DFT protocol presented here offers a clear and robust pathway for researchers to calculate RSE for 1,3-diphosphinane or any novel heterocyclic system, enabling a deeper understanding of molecular stability and reactivity to guide future design and synthesis efforts.
References
Inokuma, T., et al. (2015). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 137(40), 12971-12984. Available at: [Link]
Brown, J. M., et al. (n.d.). Conformational Analysis of Phosphinamine Ligands. Imperial College London. Available at: [Link]
De Lio, A. M., et al. (2015). Estimating Ring Strain Energies of Highly Substituted Cyclohexanes with the Semi-homodesmotic Approach: Why Substantial Ring Strain Exists for Nominally Tetrahedral Ring Carbon Atoms. The Journal of Organic Chemistry, 80(20), 10234-10243. Available at: [Link]
Le-gac, S., et al. (2015). Structural and conformational analysis of a biaryl phosphine integrating a calixarene cavity. Can the phosphorus atom behave as an introverted donor? Dalton Transactions, 44(3), 1194-1205. Available at: [Link]
Wikipedia. (2024). Ring strain. In Wikipedia. Available at: [Link]
De Lio, A. M., et al. (2015). Estimating Ring Strain Energies of Highly Substituted Cyclohexanes with the Semi-homodesmotic Approach: Why Substantial Ring Strain Exists for Nominally Tetrahedral Ring Carbon Atoms. The Journal of Organic Chemistry, 80(20), 10234-10243. Available at: [Link]
Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. Available at: [Link]
Sigman, M. S., et al. (2025). Conformation Dependent Features of Bisphosphine Ligands. ChemRxiv. Available at: [Link]
Bachrach, S. M. (2013). Conventional strain energies of azetidine and phosphetane: Can density functional theory yield reliable results? Computational and Theoretical Chemistry, 1011, 59-65. Available at: [Link]
Casey, C. P., et al. (1998). The conformational analysis of phosphine ligands in organometallic complexes. Part 1. Triphenylphosphine coordinated to an achiral metal centre. Journal of the Chemical Society, Perkin Transactions 2, (2), 383-392. Available at: [Link]
Sigman, M. S., et al. (2025). Conformation Dependent Features of Bisphosphine Ligands. The Journal of Organic Chemistry. Available at: [Link]
Nguyen, M. T., et al. (1995). Calculated Properties and Ring-Chain Rearrangements of Triphosphirane (P3H3). Chemistry – A European Journal, 1(5), 312-319. Available at: [Link]
Gilbert, T. M. (2018). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. Available at: [Link]
Chen, Y., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. Available at: [Link]
Al-Masum, M., et al. (2025). A “phosphorus derivative” of aziridines: on the importance of ring strain energy and three heteropolar bonds in azaphosphiridines. Dalton Transactions. Available at: [Link]
Safe Disposal of 1,3-Diphosphinane and Pyrophoric Organophosphines
Executive Safety Summary Immediate Action Required: 1,3-Diphosphinane (and its secondary phosphine derivatives) must never be disposed of directly into organic waste streams or municipal drains. The parent compound ( ) c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Immediate Action Required: 1,3-Diphosphinane (and its secondary phosphine derivatives) must never be disposed of directly into organic waste streams or municipal drains.
The parent compound (
) contains P-H bonds, classifying it as a secondary phosphine . Unlike its air-stable tertiary cousins (e.g., dppp), 1,3-diphosphinane is susceptible to spontaneous ignition in air (pyrophoricity) and possesses a debilitating stench that can permeate facility ventilation systems.
The Core Directive: The only safe disposal route is chemical oxidation (Quenching) to convert the reactive P(III) species into thermodynamically stable P(V) oxides/acids prior to waste handover.
Hazard Characterization Table
Property
Specification
Hazard Implication
Chemical Class
Cyclic Secondary Phosphine
High reactivity; reducing agent.
Stability
Air-Sensitive / Pyrophoric
H250: Catches fire spontaneously if exposed to air.
Odor
Extreme Stench (Garlic/Rotten Fish)
H330: Fatal if inhaled (potential).[1] Detection threshold is ppb level.
Oxidation State
Phosphorus (III)
Must be oxidized to P(V) for stability.
Reaction Product
Phosphinic/Phosphonic Acids
Corrosive, but thermally stable and non-volatile.
Pre-Disposal Assessment & Setup
Before initiating the procedure, you must categorize the waste state. The protocol differs slightly for pure material versus dilute solutions.
Engineering Controls & PPE[2]
Work Area: Chemical Fume Hood (100% exhaust required). Do not use a laminar flow hood.
Atmosphere: Inert gas line (Nitrogen or Argon) essential for the transfer step.
Gloves: Double-glove procedure. Inner: Nitrile (4 mil). Outer: Silver Shield (Laminate) or thick Butyl rubber (penetration resistance against organophosphorus).
Body: Flame-resistant (Nomex) lab coat + chemical apron.
Eye Protection: Chemical splash goggles + Face shield.
The Oxidative Quenching Protocol
This protocol utilizes Sodium Hypochlorite (Bleach) to oxidize the phosphine. This method is preferred over Hydrogen Peroxide (
) because bleach is alkaline (neutralizing acidic byproducts) and the reaction is generally more controllable.
Mechanism:
(Simplified representation: P(III) is oxidized to P(V) phosphinic/phosphonic species).
Step-by-Step Methodology
Phase 1: Inert Dilution (The "Safe Solvent" Step)
Goal: Reduce the concentration of the pyrophoric agent to <5% to manage heat generation.
Secure the Vessel: Clamp a 3-neck round-bottom flask (RBF) in the fume hood. Equip with an addition funnel, nitrogen inlet, and a magnetic stir bar.
Cooling: Immerse the RBF in an ice/water bath (
).
Solvent Charge: Add an inert solvent (Toluene or Dichloromethane) to the RBF.
Transfer: Using a gas-tight syringe or cannula, transfer the 1,3-diphosphinane waste into the inert solvent under positive nitrogen pressure.
Ratio: Ensure the final concentration is < 0.5 M .
Phase 2: Controlled Oxidation (The "Kill" Step)
Goal: Chemically convert the phosphine.
Prepare Oxidant: Dilute commercial bleach (usually 5-6% NaOCl) by 50% with water. (Total volume should be ~10-20 equivalents relative to phosphorus content).
Addition: Add the dilute bleach solution dropwise via the addition funnel to the stirred phosphine solution.
Observation: You may see a transient color change or slight fuming. If the temperature spikes or solvent boils, STOP addition and let the bath cool the system.
Stir: Once addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 12–18 hours (overnight).
Why: The reaction is biphasic. Vigorous stirring is critical to ensure the oxidant in the aqueous layer contacts the phosphine in the organic layer.
Phase 3: Verification (The "Self-Validating" Step)
Trust, but verify. Never assume the reaction is complete based on time alone.
Excess Oxidant Test: Dip a Starch-Iodide paper into the aqueous layer.
Result: Immediate Dark Blue/Black = Excess oxidant present (Good).
Result: White/No Change = Oxidant consumed. Action: Add more bleach and stir for 2 more hours.
Phosphorus NMR (Gold Standard): Take a small aliquot of the organic layer. Run a
NMR (proton-decoupled).
Success Criteria: Disappearance of the P-H signal (typically upfield, negative ppm) and appearance of the P=O signal (typically downfield, positive ppm, ~30-60 ppm).
Waste Handoff & Logic Flow
Once verified, the mixture is no longer pyrophoric, but it is still chemical waste.
Separation: Pour the mixture into a separatory funnel.
Organic Layer: Dispose of as "Halogenated/Non-Halogenated Organic Waste" (depending on your dilution solvent). Label: "Contains deactivated phosphine oxides."
Aqueous Layer: The bleach solution contains NaCl and potentially trace organics. Check pH. If neutral (pH 6-8), it may be drain-disposable depending on local regulations. If unsure, dispose of as "Aqueous Oxidizing Waste."
Operational Workflow (Graphviz Diagram)
Figure 1: Decision logic for the oxidative quenching of pyrophoric phosphines.
Emergency Procedures (Spills)
If 1,3-diphosphinane is spilled outside the hood:
Evacuate: The stench will likely force evacuation regardless of toxicity.
Fire Risk: If the spill smokes or ignites, do not use water .[2] Use a Class D fire extinguisher or dry sand/vermiculite to smother.
Decontamination: Once the fire risk is controlled (inerted with sand), a response team in SCBA should apply the bleach solution (dilute) onto the sand/spill mixture to oxidize the residue in situ before cleanup.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
Personal protective equipment for handling 1,3-Diphosphinane
Advanced Operational Guide: PPE and Handling Protocols for 1,3-Diphosphinane 1. Hazard Profile and Causality 1,3-Diphosphinane is a cyclic non-metal alkyl diphosphine.
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: PPE and Handling Protocols for 1,3-Diphosphinane
1. Hazard Profile and Causality
1,3-Diphosphinane is a cyclic non-metal alkyl diphosphine. Compounds in this class (similar to tributyl phosphine and diethylphosphine) are notoriously pyrophoric, meaning they spontaneously ignite upon contact with atmospheric oxygen or moisture[1]. Beyond their extreme flammability, alkyl phosphines are highly toxic, potentially causing severe damage to the central nervous system, liver, and kidneys upon inhalation or dermal exposure[1],[2]. Because 1,3-Diphosphinane can release noxious, flammable gases upon decomposition, all manipulations must rigorously exclude air and moisture, requiring advanced atmospheric control and specialized Personal Protective Equipment (PPE)[1],[2].
2. Mandatory PPE and Quantitative Safety Parameters
Standard laboratory attire is fundamentally inadequate for handling pyrophoric diphosphines. The following self-validating PPE matrix must be strictly adhered to before initiating any workflow.
Protection Zone
Equipment Specification
Quantitative / Operational Limit
Causality / Rationale
Body/Skin
Flame-Resistant (FR) Lab Coat (Nomex/Cotton)
100% coverage (buttoned to top)
Synthetic fibers (polyester/nylon) melt into the skin during flash fires. FR materials char instead of melting, preventing severe thermal burns[1],[2].
Hands
Nitrile inner gloves + Neoprene/Aramid outer
0.1 mm inner thickness minimum
Nitrile provides basic chemical resistance but is combustible. Outer Aramid/Nomex gloves provide critical thermal protection against spontaneous ignition[3],[2].
Eyes/Face
ANSI Z.87 Splash Goggles + Face Shield
8-inch minimum face shield length
Protects against highly exothermic reactions and explosive overpressure. Goggles stop liquid ingress; the shield stops thermal blasts and shrapnel[1],[3].
Environment
Fume Hood or Glovebox
O2 < 5 ppm, H2O < 1 ppm (Glovebox)
1,3-Diphosphinane ignites instantly in air. Strict exclusion of oxygen/moisture prevents pyrophoric events[1],[4].
Transfer Tool
Luer-lock Syringe / Cannula
Max 10-20 mL (Syringe); >20 mL (Cannula)
Using a syringe beyond 10-20 mL increases the risk of plunger blowout, which would cause catastrophic atmospheric exposure[3],[4].
3. Operational Workflow: Inert Atmosphere Transfer
The following diagram illustrates the logical progression required to maintain a self-validating, closed-system environment during the handling of 1,3-Diphosphinane.
Logical workflow for the safe transfer and quenching of pyrophoric 1,3-Diphosphinane.
4. Step-by-Step Methodologies
Protocol A: Syringe Transfer for Small Volumes (≤ 20 mL)
Causality Check: Syringes are prone to pressure buildup. Always use a syringe with twice the capacity of the intended transfer volume to prevent the plunger from separating from the barrel, which would result in immediate ignition[3],[4].
Preparation: Oven-dry all glassware and purge with inert gas (Argon or Nitrogen) using a Schlenk line. Ensure the "buddy system" is active; never work alone[3].
Syringe Purging: Select a Luer-lock, airtight glass syringe. Insert the needle into the inert gas line (equipped with a bubbler) and purge the syringe at least three times to remove all residual oxygen[4].
Extraction: Insert the needle through the septum of the 1,3-Diphosphinane container into the headspace. Pressurize the bottle slightly with inert gas, lower the needle into the liquid, and slowly withdraw the required volume (maximum 10-20 mL)[3],[4].
Transfer: Carefully transfer the reagent to the reaction vessel, maintaining a continuous inert gas flow over the receiving flask.
Protocol B: Cannula Transfer for Large Volumes (> 20 mL)
Causality Check: For volumes exceeding 20 mL, the mechanical force required to hold a syringe plunger against vapor pressure becomes unsafe. A double-tipped needle (cannula) utilizes positive pressure to move the liquid, eliminating mechanical failure risks[3].
Setup: Secure both the 1,3-Diphosphinane source bottle and the receiving flask to a sturdy stand to prevent accidental tipping and spills[3].
Pressurization: Insert an inert gas line into the headspace of the source bottle to create positive pressure.
Cannula Insertion: Insert one end of the cannula into the headspace of the source bottle, allowing inert gas to purge through the metal tube for 30 seconds to clear atmospheric air.
Liquid Transfer: Insert the other end of the cannula through the septum of the receiving flask. Push the source end of the cannula down into the liquid 1,3-Diphosphinane. The positive pressure will safely force the liquid into the receiving flask.
Completion: Once the desired volume is transferred, pull the cannula above the liquid level in the source bottle, allow inert gas to clear the line, and carefully remove the cannula.
Protocol C: Quenching and Disposal Plan
Causality Check: Unquenched pyrophoric residues will ignite in the trash. Direct quenching with water is violently exothermic and generates flammable hydrogen gas. A stepwise quench with a bulky alcohol (Isopropanol) controls the protonation rate[4].
Dilution: Dilute any residual 1,3-Diphosphinane in the syringe, cannula, or reaction vessel with a non-reacting, anhydrous solvent (e.g., toluene or heptane) under an inert atmosphere[4].
Cooling: Place the vessel in a cooling bath (dry ice/acetone at -78°C) to aggressively dissipate the heat generated by the quenching reaction[4].
Quenching: Slowly, dropwise, add Isopropanol (IPA) to safely quench the reactive phosphine[4].
Verification: Observe the solution for gas evolution. Once bubbling completely stops, add a more reactive proton source (e.g., methanol, followed by water) to ensure absolute neutralization.
Waste Segregation: Treat all contaminated materials (including wipes, septa, and gloves) as hazardous waste. Never open containers of residual materials to the atmosphere. Submit a Hazardous Materials Pick-up Request for proper disposal[3],[4].
References
1.[1] Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]
2.[3] The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. [Link]
3.[5] Safe Handling of Pyrophoric Chemicals. Central Washington University. [Link]
4.[2] Pyrophoric Handling Procedure. Carnegie Mellon University. [Link]
5.[4] Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]